molecular formula C12H10O3S B055046 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid CAS No. 116016-56-9

5-(4-methoxyphenyl)thiophene-2-carboxylic Acid

Cat. No.: B055046
CAS No.: 116016-56-9
M. Wt: 234.27 g/mol
InChI Key: XLTXZWKQUHETLK-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)thiophene-2-carboxylic Acid is a high-purity chemical building block of significant interest in medicinal chemistry and materials science. This compound features a biaryl structure, comprising a thiophene ring carboxylated at the 2-position and linked to a 4-methoxyphenyl group at the 5-position. This molecular architecture makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. Its primary research applications include serving as a key precursor in the design and synthesis of small molecule inhibitors, with reported activity in screening assays against various kinase targets. The carboxylic acid functional group allows for straightforward derivatization into amides, esters, and other conjugates, facilitating structure-activity relationship (SAR) studies. Furthermore, the thiophene and methoxyphenyl motifs are common in compounds investigated for their optical and electronic properties, positioning this acid as a potential monomer for constructing conjugated polymers in organic electronic materials research. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, this compound is an essential tool for researchers driving innovation in drug discovery and advanced material development.

Properties

IUPAC Name

5-(4-methoxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTXZWKQUHETLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377320
Record name 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116016-56-9
Record name 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a versatile organic compound that has garnered interest in various scientific fields, including medicinal chemistry, materials science, and organic electronics.[1][2] Its unique molecular architecture, featuring a thiophene carboxylic acid moiety linked to a methoxyphenyl group, imparts a range of chemical and biological properties. This document provides a comprehensive overview of the known chemical properties, experimental protocols, and potential biological activities of this compound, tailored for a scientific audience.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValueReference
Molecular Formula C₁₂H₁₀O₃S[1][3]
Molecular Weight 234.27 g/mol [1][3]
CAS Number 116016-56-9[1]
Appearance Solid (form may vary)N/A
Melting Point 202-204 °CN/A
Boiling Point 425.5 ± 40.0 °C (Predicted)N/A
Density 1.296 ± 0.06 g/cm³ (Predicted)N/A
pKa 3.62 ± 0.10 (Predicted)N/A
Solubility Soluble in organic solvents.[1]

Note: Predicted values are based on computational models and may differ from experimental values.

Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and methoxyphenyl rings, as well as the methoxy and carboxylic acid protons.

  • Aromatic Protons (Thiophene Ring): Two doublets in the region of 7.0-8.0 ppm, showing coupling characteristic of 2,5-disubstituted thiophenes.

  • Aromatic Protons (Methoxyphenyl Ring): Two doublets in the region of 6.8-7.8 ppm, characteristic of a para-substituted benzene ring.

  • Methoxy Protons (-OCH₃): A singlet around 3.8 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which is exchangeable with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

  • Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm), corresponding to the carbons of the thiophene and methoxyphenyl rings. The carbon attached to the oxygen of the methoxy group will be significantly downfield.

  • Methoxy Carbon (-OCH₃): A signal around 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹.

  • C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretches (Aromatic): Signals above 3000 cm⁻¹.

  • C-S Stretch (Thiophene): Typically a weak band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Molecular Ion (M⁺): A peak at m/z = 234.

  • Key Fragments: Expect to see fragments corresponding to the loss of the carboxylic acid group (-COOH, m/z = 189) and further fragmentation of the aromatic rings.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general procedure based on the widely used Suzuki-Miyaura cross-coupling reaction is provided below. This is a representative method and may require optimization.

Synthesis via Suzuki-Miyaura Coupling (Representative Protocol)

This reaction couples a thiophene boronic acid derivative with a halo-anisole derivative.

Materials:

  • 5-(dihydroxyboryl)thiophene-2-carboxylic acid

  • 4-bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-(dihydroxyboryl)thiophene-2-carboxylic acid (1.0 eq) and 4-bromoanisole (1.1 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium carbonate (2.0 eq) to the mixture.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization (General Protocol)

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and requires experimental determination. A solvent pair system, such as ethanol/water or toluene/hexane, is often effective.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Slowly add a solvent in which the compound is poorly soluble (e.g., water) until the solution becomes cloudy.

  • Reheat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals in a vacuum oven.

Analysis by High-Performance Liquid Chromatography (HPLC) (Representative Method)

HPLC can be used to assess the purity of the synthesized compound.

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Potential Biological Activity and Signaling Pathways

Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[4][5] While the specific biological targets and signaling pathways for this compound have not been elucidated in the available literature, its structural motifs suggest potential interactions with pathways commonly implicated in these diseases.

Hypothetical Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a central regulator of the inflammatory response. A plausible, though unconfirmed, mechanism of action for this compound could involve the modulation of this pathway.

G Hypothetical Anti-Inflammatory Action via NF-κB Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Compound 5-(4-methoxyphenyl) thiophene-2-carboxylic acid Compound->IKK Inhibits (Hypothesized)

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Disclaimer: The provided experimental protocols are representative examples based on common laboratory practices for similar compounds and may require optimization for this compound. The depicted signaling pathway represents a plausible mechanism of action based on the activities of structurally related thiophene derivatives and has not been experimentally validated for this specific compound. Researchers should consult peer-reviewed literature for the most current and specific methodologies.

References

An In-depth Technical Guide to 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 116016-56-9

This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, a versatile heterocyclic compound with significant applications in materials science and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key areas of application.

Chemical and Physical Properties

This compound is a stable organic compound, typically appearing as a solid. It is characterized by a thiophene ring substituted with a carboxylic acid group at the 2-position and a 4-methoxyphenyl group at the 5-position. Its solubility in organic solvents makes it a valuable building block in various synthetic processes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 116016-56-9[1][2]
Molecular Formula C₁₂H₁₀O₃S[1][2]
Molecular Weight 234.27 g/mol [1][2]
IUPAC Name This compound
SMILES COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O[3]
InChI Key XLTXZWKQUHETLK-UHFFFAOYSA-N[3]
Storage Conditions 0-8°C[1]

Note: Specific spectral data and melting point for this compound are not consistently available in the public domain and should be determined experimentally upon synthesis.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving a Suzuki cross-coupling reaction followed by hydrolysis. This method offers a versatile and efficient route to the target molecule.

Logical Synthesis Workflow

The general synthetic strategy involves the coupling of a boronic acid with a halogenated thiophene derivative, a common and powerful method for forming carbon-carbon bonds.

G cluster_0 Step 1: Suzuki Cross-Coupling cluster_1 Step 2: Hydrolysis start_ester Methyl 5-bromothiophene-2-carboxylate coupled_ester Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate start_ester->coupled_ester Pd Catalyst, Base boronic_acid 4-Methoxyphenylboronic acid boronic_acid->coupled_ester hydrolysis Base (e.g., NaOH or KOH) then Acid Workup coupled_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: General two-step synthesis of the target compound.

Experimental Protocol: Suzuki Cross-Coupling (General Procedure)

This protocol is based on established methods for Suzuki reactions involving thiophene derivatives.

  • Reaction Setup: In a round-bottom flask, combine methyl 5-bromothiophene-2-carboxylate (1 equivalent), 4-methoxyphenylboronic acid (1.2-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium phosphate).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate.

Experimental Protocol: Hydrolysis
  • Reaction Setup: Dissolve the purified methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Conditions: Heat the mixture to reflux and stir until the starting material is fully consumed, as indicated by TLC.

  • Workup: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Applications and Research Areas

The unique electronic and structural properties of this compound make it a compound of interest in several high-technology and biomedical fields.[1]

G core 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid electronics Organic Electronics core->electronics materials Materials Science core->materials pharma Pharmaceuticals core->pharma pv Photovoltaics core->pv oled OLEDs electronics->oled semicon Organic Semiconductors electronics->semicon polymers Conductive Polymers materials->polymers building_block Drug Discovery Building Block pharma->building_block solar Organic Solar Cells pv->solar

Caption: Key application areas of the title compound.

  • Organic Electronics: This compound serves as a crucial building block for the synthesis of organic semiconductors.[1] Its thiophene core provides excellent charge transport properties, while the methoxyphenyl group can be used to tune the electronic characteristics and morphology of the resulting materials. These are essential for developing flexible and lightweight electronic devices like organic light-emitting diodes (OLEDs).

  • Pharmaceuticals: In medicinal chemistry, it is utilized as a scaffold for the synthesis of novel therapeutic agents. The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. The carboxylic acid functionality provides a handle for further chemical modifications to enhance biological activity and pharmacokinetic properties.

  • Materials Science: It is employed in the formulation of advanced materials, including conductive polymers. These polymers have potential applications in sensors, energy storage devices, and antistatic coatings.

  • Photovoltaics: The compound plays a role in the development of organic solar cells by contributing to the synthesis of donor or acceptor materials that improve light absorption and energy conversion efficiency.

Potential Metabolic Pathways and Toxicological Considerations

Thiophene-containing compounds, while valuable, are known to be potential structural alerts in drug development. Their metabolism, primarily mediated by cytochrome P450 enzymes in the liver, can lead to the formation of reactive metabolites.

G parent Thiophene-Containing Compound cyp450 Cytochrome P450 (Oxidation) parent->cyp450 epoxide Thiophene Epoxide cyp450->epoxide s_oxide Thiophene S-Oxide cyp450->s_oxide protein Cellular Proteins (e.g., in Liver) epoxide->protein Electrophilic Attack s_oxide->protein Electrophilic Attack adduct Covalent Adducts protein->adduct toxicity Potential Hepatotoxicity adduct->toxicity

Caption: Bioactivation pathway of thiophene-containing drugs.

The thiophene ring can be oxidized to form highly reactive thiophene S-oxides or thiophene epoxides. These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins, which can lead to cellular damage and, in some cases, drug-induced hepatotoxicity. Therefore, any drug candidate containing a thiophene moiety, including derivatives of this compound, should be carefully evaluated for its bioactivation potential during preclinical development.

References

Unveiling the Biological Potential of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific quantitative biological activity data, detailed experimental protocols, or defined signaling pathway interactions for 5-(4-methoxyphenyl)thiophene-2-carboxylic acid. This technical guide, therefore, provides an in-depth overview of the known biological activities of structurally related thiophene-2-carboxylic acid derivatives to infer the potential therapeutic avenues for the target compound. The experimental protocols and signaling pathways described are representative of those used to evaluate this class of molecules.

Introduction

Thiophene-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The thiophene ring serves as a versatile scaffold in the design of novel therapeutic agents. The subject of this guide, this compound, possesses the key structural features of this class and is explored in medicinal chemistry for its potential therapeutic properties. Its structural stability and reactivity make it a prime candidate for further investigation in drug design and development[1]. This document summarizes the known biological activities of closely related thiophene derivatives, providing a foundation for future research into this compound.

Potential Biological Activities

Derivatives of thiophene-2-carboxylic acid have demonstrated a broad spectrum of pharmacological effects, suggesting that this compound may exhibit similar properties. These activities include:

  • Anticancer Activity: Numerous thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.

  • Anti-inflammatory Activity: The thiophene scaffold is a core component of several known anti-inflammatory agents. These compounds often exert their effects through the inhibition of inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating pro-inflammatory signaling pathways like NF-κB and MAPK.

  • Antimicrobial Activity: Thiophene derivatives have shown promise as antibacterial and antifungal agents. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

  • Enzyme Inhibition: The structural features of thiophene-2-carboxylic acids make them suitable candidates for the design of specific enzyme inhibitors. As an example, a series of thiophene-2-carboxylic acids were identified as a new class of D-amino acid oxidase (DAO) inhibitors.

Quantitative Data for Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activity data for several thiophene derivatives that are structurally related to this compound.

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaA549 (Lung Carcinoma)Not specified, but identified as most potent[2]
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide---COX-2: 5.45[3]

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

CompoundEnzyme/AssayIC50 (µM)Reference
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamideCOX-145.62[3]
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamideCOX-25.45[3]
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide5-LOX4.33[3]

Table 3: Antimicrobial Activity of Thiophene Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazoneS. aureus (Pan-susceptible)0.5 - 2.0[4]
5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazoneS. aureus (MRSA)1.0 - 16.0[4]
5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazoneS. aureus (VRSA)4.0[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of the biological activity of thiophene derivatives. These protocols can be adapted for the investigation of this compound.

Cell Viability Assessment by MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Thiophene derivative of interest

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 9-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in the complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.

  • Incubation: Incubate the plates for another 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro COX-1/COX-2 and 5-LOX Inhibitory Activity Assay

This protocol is used to determine the inhibitory effect of a compound on key enzymes in the inflammatory pathway.

Materials:

  • COX-1 and COX-2 enzymes

  • 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compound (thiophene derivative)

  • Appropriate buffers and co-factors

  • Detection reagents (e.g., for measuring prostaglandin or leukotriene production)

  • Microplate reader or other suitable detection instrument

Procedure:

  • Enzyme Preparation: Prepare the COX-1, COX-2, and 5-LOX enzymes in their respective assay buffers.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction wells. Include a known inhibitor as a positive control (e.g., celecoxib for COX-2, NDGA for 5-LOX) and a vehicle control.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specified time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a set period.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (e.g., PGE2 for COX assays, LTB4 for 5-LOX assay) using a suitable detection method (e.g., ELISA, fluorescence-based assay).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 values.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (thiophene derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Potential Mechanisms of Action

The biological effects of thiophene derivatives are often mediated through their interaction with key cellular signaling pathways. Based on the activities of related compounds, this compound could potentially modulate pathways such as NF-κB and MAPK, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. Its dysregulation is implicated in many chronic inflammatory diseases and cancers. Bioactive compounds can inhibit this pathway at various points.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Cytokines, Chemokines, etc.) Thiophene Potential Inhibition by Thiophene Derivative Thiophene->IKK_complex Thiophene->NFkB Thiophene->Gene_Expression

Caption: Potential inhibition points of thiophene derivatives in the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. It is frequently dysregulated in cancer and inflammatory conditions.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Thiophene Potential Inhibition by Thiophene Derivative Thiophene->Raf Thiophene->MEK Thiophene->ERK

Caption: Potential points of intervention for thiophene derivatives in the MAPK/ERK pathway.

Conclusion and Future Directions

While this compound holds promise as a bioactive molecule based on the activities of its structural analogs, there is a clear need for dedicated experimental investigation. Future research should focus on a comprehensive evaluation of its cytotoxic, anti-inflammatory, and antimicrobial properties. Determining its specific molecular targets and elucidating its effects on key signaling pathways will be crucial for understanding its therapeutic potential. The protocols and data presented in this guide provide a solid framework for initiating such studies and unlocking the full potential of this and other related thiophene derivatives in drug discovery.

References

An In-depth Technical Guide to 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, its derivatives, and analogs, focusing on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the field of medicinal chemistry and drug development, offering insights into a promising class of compounds with potential therapeutic applications.

Introduction

Thiophene-based compounds are a well-established class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[1][2] The thiophene ring is considered a bioisostere of the benzene ring and is a key structural motif in several approved drugs. The introduction of various substituents onto the thiophene core allows for the fine-tuning of their biological activity and pharmacokinetic properties.

Among the vast array of thiophene derivatives, this compound stands out as a particularly interesting scaffold. The presence of the methoxyphenyl group can enhance interactions with biological targets and improve metabolic stability.[2] This guide will delve into the synthesis, biological evaluation, and potential mechanisms of action of this specific class of compounds, providing a foundation for further research and development.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective approach involves a multi-step synthesis starting from readily available starting materials. Below is a detailed, generalized experimental protocol for the synthesis of the core compound, which can be adapted for the synthesis of various analogs.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route based on established methodologies for the synthesis of similar thiophene derivatives.

Step 1: Synthesis of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde

  • Reaction: Vilsmeier-Haack formylation of 2-(4-methoxyphenyl)thiophene.

  • Reagents and Materials:

    • 2-(4-methoxyphenyl)thiophene

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Sodium acetate solution

    • Ice bath

    • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware.

  • Procedure:

    • In a round-bottom flask, dissolve 2-(4-methoxyphenyl)thiophene in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a pre-mixed solution of DMF and POCl₃ (Vilsmeier reagent) dropwise to the cooled solution while stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 5-(4-methoxyphenyl)thiophene-2-carbaldehyde.

Step 2: Oxidation to this compound

  • Reaction: Oxidation of the aldehyde to a carboxylic acid.

  • Reagents and Materials:

    • 5-(4-methoxyphenyl)thiophene-2-carbaldehyde

    • Potassium permanganate (KMnO₄) or other suitable oxidizing agents (e.g., Jones reagent)

    • Acetone or a suitable solvent

    • Sulfuric acid (for acidification)

    • Sodium bisulfite solution

  • Procedure:

    • Dissolve the 5-(4-methoxyphenyl)thiophene-2-carbaldehyde in acetone in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.

    • After the addition, allow the mixture to stir at room temperature until the purple color of the permanganate disappears.

    • Filter the reaction mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

    • If necessary, decolorize the solution with a small amount of sodium bisulfite solution.

    • Collect the precipitated product by filtration, wash with cold water, and dry to yield this compound.

Biological Activities and Data Presentation

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and anti-inflammatory agents. The following sections summarize the available quantitative data for structurally related compounds to provide a comparative overview.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiophene derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The tables below present IC₅₀ values for various thiophene analogs.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
Analog 1 2-amino-5-phenylthiophene-3-carboxylic acid derivativeMycobacterium tuberculosis1.9 - 7.7[3]
Analog 2 Thiophene-2-carboxamide derivativeHepG230 µg/mL (viability)[4]
Analog 3 Fused thiophene derivativeHeLa12.61 µg/mL[5]
Analog 4 Fused thiophene derivativeHepG233.42 µg/mL[5]
Analog 5 Bis-chalcone with thiopheneA54941.99[6]
Analog 6 Bis-chalcone with thiopheneHCT116>100[6]

Note: The presented data is for analogous compounds and not for this compound itself, for which specific public data is limited.

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives is often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and to reduce the production of inflammatory mediators.

Compound IDStructureTargetIC₅₀ (µM)Reference
Analog 7 2,3,4-trisubstituted thiopheneCOX-25.45[7]
Analog 8 2,3,4-trisubstituted thiophene5-LOX4.33[7]
Analog 9 Thiazolo-thiophene derivative5-LOX~57% inhibition at 100 µg/mL[1]
Analog 10 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative5-LOXSubmicromolar[8]
Analog 11 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivativeCOX-1Submicromolar[8]

Note: The presented data is for analogous compounds and not for this compound itself, for which specific public data is limited.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound derivatives, standardized in vitro assays are employed. The following are detailed protocols for key experiments.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound derivative stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[9][10]

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

  • Materials:

    • Recombinant human COX-2 enzyme

    • Arachidonic acid (substrate)

    • Reaction buffer

    • Test compound (this compound derivative)

    • Reference COX-2 inhibitor (e.g., Celecoxib)

    • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

    • 96-well plates

    • Plate reader

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer and the COX-2 enzyme in a 96-well plate.

    • Add the test compound at various concentrations to the wells. Include a positive control (reference inhibitor) and a negative control (vehicle).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

    • Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways and Mechanistic Insights

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related thiophene derivatives suggest potential mechanisms of action, particularly in the context of inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[11] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders. Some thiophene derivatives have been shown to inhibit the NF-κB pathway.[12]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) Thiophene_Derivative 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid derivative Thiophene_Derivative->IKK_complex Inhibits NFkB_n NF-κB Thiophene_Derivative->NFkB_n Inhibits Transcription NFkB_n->Gene_Expression Induces

Caption: Postulated inhibition of the NF-κB signaling pathway by a thiophene derivative.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the key experimental protocols described in this document.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Test Compound (serial dilutions) Incubate_24h_1->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Calculate IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End COX_Inhibition_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer + COX-2 Enzyme) Start->Prepare_Reaction Add_Inhibitor Add Test Compound (various concentrations) Prepare_Reaction->Add_Inhibitor Pre_incubate Pre-incubate (37°C) Add_Inhibitor->Pre_incubate Add_Substrate Add Arachidonic Acid Pre_incubate->Add_Substrate Incubate Incubate (37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_PGE2 Measure PGE₂ (EIA) Stop_Reaction->Measure_PGE2 Analyze_Data Calculate IC₅₀ Measure_PGE2->Analyze_Data End End Analyze_Data->End

References

A Theoretical Investigation of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a molecule of significant interest, holding potential applications in both medicinal chemistry and materials science.[1] Its structural composition, featuring a thiophene-2-carboxylic acid core coupled with a methoxyphenyl group, suggests a potential for diverse biological interactions and favorable electronic properties. Thiophene derivatives are known for a wide range of pharmacological activities, and theoretical studies are crucial in elucidating the structure-activity relationships that govern their efficacy.[2]

This technical guide provides an in-depth overview of the standard theoretical methodologies employed to characterize this compound at a molecular level. While comprehensive theoretical data for this specific molecule is not extensively published, this document outlines the established computational protocols based on studies of closely related thiophene derivatives. The guide will detail the computational methods, present the expected data in a structured format, and visualize the typical workflow for such a theoretical analysis.

Core Theoretical Concepts

Theoretical studies of molecules like this compound primarily revolve around two powerful computational techniques: Density Functional Theory (DFT) and Molecular Docking.

  • Density Functional Theory (DFT): A quantum mechanical method used to investigate the electronic structure of many-body systems.[3] It is widely used to predict a molecule's optimized geometry, vibrational frequencies (correlating to an IR spectrum), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability.[2]

  • Molecular Docking: A computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug development, this technique is invaluable for predicting the binding affinity and interaction of a small molecule (ligand), such as our compound of interest, with the active site of a target protein. This helps in understanding the potential mechanism of action and in screening for potential drug candidates.[4][5]

Methodologies and Protocols

The following sections describe the detailed computational protocols that would be applied to a theoretical study of this compound, based on established methods for analogous compounds.[3][6][7]

Density Functional Theory (DFT) Calculations

The primary objective of this protocol is to determine the molecule's most stable three-dimensional conformation and its intrinsic electronic properties.

Experimental Protocol:

  • Initial Structure Creation: The 3D structure of this compound is drawn using molecular building software like GaussView.

  • Geometry Optimization: The initial structure is then optimized using the Gaussian 09 or a similar software package. The optimization is typically performed using DFT with the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional and a 6-311+G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311+G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental FT-IR spectra.

  • Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to understand intramolecular charge transfer, donor-acceptor interactions, and the stabilization energy associated with electron delocalization.

Molecular Docking Studies

This protocol aims to predict the binding mode and affinity of this compound to a specific biological target.

Experimental Protocol:

  • Ligand Preparation: The DFT-optimized 3D structure of this compound is saved in a suitable format (e.g., .pdb or .mol2).

  • Protein Target Selection and Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Docking Simulation: Software such as AutoDock or Hex is used to perform the docking calculations. The prepared ligand is docked into the defined active site of the target protein. The simulation explores various possible conformations and orientations of the ligand within the binding site.

  • Analysis of Results: The results are analyzed based on the binding energy (or docking score), which indicates the strength of the interaction, and the specific hydrogen bonds, and hydrophobic interactions formed between the ligand and the amino acid residues of the protein. Visualization software like Discovery Studio or PyMOL is used to examine the binding pose.

Data Presentation

Quantitative data from these theoretical studies are best presented in structured tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311+G(d,p)) (Note: The following values are hypothetical examples for illustrative purposes.)

ParameterBond/AngleLength (Å) / Angle (°)
Bond Length C1-C21.38
C2-S11.75
C5-C6 (Inter-ring)1.45
C9-O11.22
Bond Angle C1-C2-S1111.5
C2-S1-C592.1
C4-C5-C6125.0
Dihedral Angle C1-C2-S1-C50.5
C4-C5-C6-C735.2

Table 2: Calculated Electronic Properties (B3LYP/6-311+G(d,p)) (Note: The following values are hypothetical examples for illustrative purposes.)

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-2.15
HOMO-LUMO Energy Gap (ΔE)4.10
Ionization Potential6.25
Electron Affinity2.15

Table 3: Molecular Docking Results against a Target Protein (e.g., Cyclooxygenase-2) (Note: The following values are hypothetical examples for illustrative purposes.)

LigandBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
This compound-8.5TYR 385, ARG 120, SER 5302 (with ARG 120, SER 530)
Ibuprofen (Reference)-7.9TYR 385, ARG 120, SER 5302 (with ARG 120, SER 530)

Visualization of Workflow

The logical flow of a theoretical investigation can be visualized to provide a clear overview of the process.

Theoretical_Study_Workflow cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking cluster_output Outputs & Interpretation mol_build 1. Molecular Structure Creation geom_opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc elec_prop 4. Electronic Property Analysis (HOMO, LUMO, MEP) geom_opt->elec_prop ligand_prep 6. Ligand Preparation (Optimized Structure) geom_opt->ligand_prep Optimized Geometry spectra Simulated IR Spectrum freq_calc->spectra nbo 5. NBO Analysis elec_prop->nbo reactivity Chemical Reactivity & Stability elec_prop->reactivity docking 8. Docking Simulation (e.g., AutoDock) ligand_prep->docking protein_prep 7. Target Protein Preparation (from PDB) protein_prep->docking analysis 9. Analysis of Interactions (Binding Energy, H-Bonds) docking->analysis binding_mode Binding Affinity & Mechanism analysis->binding_mode

Workflow for Theoretical Analysis

Conclusion

Theoretical studies provide indispensable insights into the properties of this compound at the atomic level. Through the application of Density Functional Theory, one can rigorously characterize its structural and electronic features, predicting its stability, reactivity, and spectroscopic signatures. Furthermore, molecular docking simulations offer a powerful tool to explore its potential as a therapeutic agent by predicting its interactions with specific biological targets. The methodologies and workflows detailed in this guide represent a robust framework for the computational investigation of this promising molecule, paving the way for its rational application in drug design and materials science.

References

An In-depth Technical Guide on the Solubility and Stability of 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, a versatile heterocyclic compound with significant potential in organic electronics, materials science, and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and experimental protocols required to thoroughly characterize its physicochemical properties.

Core Physicochemical Properties

This compound (CAS No. 116016-56-9) possesses a molecular formula of C₁₂H₁₀O₃S and a molecular weight of 234.27 g/mol . Its structure, featuring a thiophene carboxylic acid moiety linked to a methoxyphenyl group, suggests good solubility in organic solvents and inherent stability, making it an attractive candidate for various applications.[1] The carboxylic acid group allows for pH-dependent aqueous solubility, while the thiophene ring contributes to its aromatic stability.

Table 1: Physicochemical Identifiers of this compound

PropertyValue
CAS Number 116016-56-9
Molecular Formula C₁₂H₁₀O₃S
Molecular Weight 234.27 g/mol

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and application. For this compound, a comprehensive solubility assessment should cover both aqueous and organic solvents.

Aqueous Solubility

The aqueous solubility of carboxylic acids is highly dependent on the pH of the medium. The acidic proton of the carboxyl group can dissociate, leading to a more soluble carboxylate anion at higher pH values.

Table 2: Proposed Solvents for Solubility Determination

Solvent TypeExamples
Aqueous Buffers Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4)
Organic Solvents Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile
Experimental Protocols for Solubility Determination

Two common methods for determining solubility in drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay: This high-throughput method is suitable for early-stage drug discovery and involves dissolving the compound in an organic solvent (typically DMSO) before dilution into an aqueous buffer.[2][3][4][5]

Experimental Protocol: Kinetic Solubility by Shake-Flask Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Sample Preparation: In duplicate, add a small volume (e.g., 10 µL) of the stock solution to a larger volume (e.g., 490 µL) of the desired aqueous buffer in a microtiter plate or vial.

  • Equilibration: Seal the plate or vial and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[4]

  • Separation of Undissolved Solid: Centrifuge the samples at high speed or filter through a solubility filter plate to remove any precipitate.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS. A calibration curve with known concentrations of the compound should be prepared in the same buffer.

Thermodynamic Solubility Assay: This method measures the equilibrium solubility of a compound in its solid state and is crucial for lead optimization and formulation development.

Experimental Protocol: Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation and Quantification: Follow steps 4 and 5 from the kinetic solubility protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution in DMSO add_stock Add Stock to Buffer prep_stock->add_stock prep_buffer Prepare Aqueous Buffer prep_buffer->add_stock equilibrate Equilibrate (Shake) add_stock->equilibrate separate Separate Solid (Filter/Centrifuge) equilibrate->separate quantify Quantify by HPLC/LC-MS separate->quantify result Determine Solubility quantify->result

Kinetic Solubility Experimental Workflow.

Stability Profile

Assessing the stability of this compound is crucial to understand its shelf-life and potential degradation pathways under various stress conditions.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][7]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental Setup
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M NaOH at room temperature
Oxidation 3% H₂O₂ at room temperature
Thermal Stress Solid compound at high temperature (e.g., 105°C)
Photostability As per ICH Q1B guidelines
Experimental Protocols for Stability Assessment

Photostability Testing (ICH Q1B):

The International Council for Harmonisation (ICH) guideline Q1B provides a standardized protocol for photostability testing.[8][9][10][11][12]

Experimental Protocol: Photostability

  • Sample Preparation: Prepare samples of the solid compound and in a suitable solvent.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][12]

  • Dark Control: Store a set of control samples, protected from light, under the same temperature and humidity conditions.

  • Analysis: After exposure, analyze both the exposed and control samples for any degradation using a stability-indicating HPLC method.

G start Prepare Samples (Solid & Solution) expose Expose to Light (ICH Q1B) start->expose dark_control Dark Control start->dark_control analyze_exposed Analyze Exposed Samples expose->analyze_exposed analyze_control Analyze Control Samples dark_control->analyze_control compare Compare Results analyze_exposed->compare analyze_control->compare

Photostability Testing Workflow.

Thermal Stability Analysis (TGA/DSC):

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable techniques for assessing thermal stability.[13][14][15] TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA/DSC pan.

  • TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) and record the mass loss as a function of temperature.

  • DSC Analysis: Heat the sample under a controlled atmosphere and record the heat flow to determine melting point, and other thermal events.

G weigh Weigh Sample into Pan tga TGA: Heat at Constant Rate weigh->tga dsc DSC: Heat and Measure Heat Flow weigh->dsc tga_data Record Mass Loss vs. Temp tga->tga_data dsc_data Record Heat Flow vs. Temp dsc->dsc_data interpret Interpret Data tga_data->interpret dsc_data->interpret

Thermal Stability Analysis Workflow.

Analytical Methods for Quantification

A robust and validated analytical method is essential for accurate quantification in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

Table 4: Example HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan of the compound
Injection Volume 10 µL

Conclusion

References

The Evolving Landscape of Thiophene-2-Carboxylic Acid Derivatives: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthesis, biological evaluation, and therapeutic potential of thiophene-2-carboxylic acid and its derivatives reveals a scaffold of significant interest to researchers, scientists, and drug development professionals. This technical guide consolidates key findings, presents quantitative data in a comparative format, and provides detailed experimental methodologies for the synthesis and evaluation of these promising compounds.

Thiophene-2-carboxylic acid, a five-membered heterocyclic compound, and its derivatives have garnered substantial attention in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1][3][4][5] The thiophene ring is considered a bioisostere of the benzene ring, offering similar physicochemical properties while presenting unique opportunities for molecular interactions and metabolic pathways.[1] This versatility has led to the incorporation of the thiophene moiety in several FDA-approved drugs.[2][3]

This guide provides an in-depth review of the current state of research on thiophene-2-carboxylic acid derivatives, focusing on their synthesis, mechanisms of action, and therapeutic applications.

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

The synthesis of thiophene-2-carboxylic acid derivatives often begins with commercially available starting materials, with various methods employed to introduce diverse functionalities. Key synthetic strategies include the Gewald reaction for the preparation of 2-aminothiophenes, and standard organic reactions for the formation of amides and esters from the carboxylic acid group.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[5][6]

Materials:

  • An appropriate ketone or aldehyde

  • An α-cyanoester (e.g., ethyl cyanoacetate or malononitrile)

  • Elemental sulfur

  • A base (e.g., morpholine, piperidine, or triethylamine)

  • A suitable solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

  • A mixture of the ketone/aldehyde (1 equivalent), α-cyanoester (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in the chosen solvent.

  • The base (0.5-1.5 equivalents) is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon the addition of water or by column chromatography.

  • The structure of the synthesized 2-aminothiophene is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G ketone Ketone/Aldehyde intermediate Knoevenagel Condensation Intermediate ketone->intermediate Reacts with cyanoester α-Cyanoester cyanoester->intermediate Reacts with sulfur Sulfur product 2-Aminothiophene sulfur->product Incorporated base Base base->intermediate Catalyzes intermediate->product Cyclizes with

Biological Activities and Therapeutic Potential

Thiophene-2-carboxylic acid derivatives have been extensively evaluated for a variety of biological activities, with promising results in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene-2-carboxylic acid derivatives against a range of cancer cell lines.[7][8][9] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2/AKT pathway, and the induction of apoptosis.[10][11]

Table 1: In Vitro Anticancer Activity of Selected Thiophene-2-Carboxylic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiophene CarboxamidesHep3B5.46[8]
Thiophene CarboxamidesA375, HT-29, MCF-7Promising cytotoxicity[7]
Fused ThiophenesHepG23.105[10]
Fused ThiophenesPC-32.15[10]
Thiophene DerivativesHeLa12.61 (µg/mL)[9]
Thiophene DerivativesHepG233.42 (µg/mL)[9]
Experimental Protocol: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[12][13]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Thiophene-2-carboxylic acid derivative test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G start Seed Cells treat Treat with Compound start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read Read Absorbance dissolve->read analyze Calculate IC50 read->analyze

Antimicrobial Activity

Thiophene-2-carboxylic acid derivatives have also shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][14][15]

Table 2: In Vitro Antimicrobial Activity of Selected Thiophene-2-Carboxylic Acid Thioureides

Microbial StrainMIC Range (µg/mL)Reference
Staphylococcus aureus (multi-drug resistant)125 - 500[14][15]
Bacillus subtilis7.8 - 125[14][15]
Gram-negative clinical strains31.25 - 250[14][15]
Fungal strains31.25 - 62.5[14][15]
Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiophene-2-carboxylic acid derivative test compounds

  • Sterile 96-well microtiter plates

  • Inoculum of the test microorganism standardized to a 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Specific thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes implicated in disease, including urokinase, D-amino acid oxidase (DAO), and Hepatitis C virus (HCV) NS5B polymerase.[16][17][18]

Table 3: Enzyme Inhibitory Activity of Selected Thiophene-2-Carboxylic Acid Derivatives

Enzyme TargetCompound ClassIC50Reference
Urokinase (uPA)Thiophene-2-carboxamidinesExcellent activity[16]
D-amino acid oxidase (DAO)Thiophene-2-carboxylic acids7.8 µM[17]
D-amino acid oxidase (DAO)Thiophene-3-carboxylic acids4.4 µM[17]
HCV NS5B Polymerase3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acidsPotent inhibitors[18]
Experimental Protocol: Urokinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of urokinase, a serine protease involved in cancer invasion and metastasis.

Materials:

  • Human urokinase

  • Chromogenic or fluorogenic urokinase substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.5)

  • Thiophene-2-carboxylic acid derivative test compounds

  • 96-well or 384-well plates

  • Microplate reader

Procedure:

  • Add the urokinase enzyme to the wells of the microplate.

  • Add different concentrations of the test compound to the wells and pre-incubate to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the substrate.

  • Monitor the increase in absorbance or fluorescence over time, which is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways

The biological effects of thiophene-2-carboxylic acid derivatives are often mediated through their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[2][16] Thiophene derivatives with anti-inflammatory properties may exert their effects by modulating this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus tnfr TNFR ikk IKK Complex tnfr->ikk Activates ikk->ikb Phosphorylates ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Released proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation dna DNA nfkb_active->dna Translocates & Binds gene Inflammatory Gene Expression dna->gene

Urokinase Plasminogen Activation Signaling Pathway

Urokinase (uPA) and its receptor (uPAR) play a crucial role in extracellular matrix degradation, a process essential for cancer cell invasion and metastasis.[1][4] Inhibitors of this pathway, such as certain thiophene-2-carboxamidines, can block these processes.

G upa uPA upar uPAR upa->upar Binds to plasminogen Plasminogen upar->plasminogen Activates plasmin Plasmin plasminogen->plasmin Cleaved to ecm Extracellular Matrix (ECM) plasmin->ecm Degrades degradation ECM Degradation ecm->degradation invasion Cell Invasion & Metastasis degradation->invasion Leads to

Conclusion

Thiophene-2-carboxylic acid and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The diverse range of biological activities, coupled with accessible synthetic routes, makes these compounds attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable class of molecules. Continued investigation into the structure-activity relationships and mechanisms of action of novel thiophene-2-carboxylic acid derivatives is poised to yield the next generation of innovative therapeutics.

References

Potential Research Areas for 5-(4-methoxyphenyl)thiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a versatile heterocyclic compound with a chemical structure amenable to diverse pharmacological applications. Its thiophene core, coupled with a methoxyphenyl substituent, presents a scaffold with significant potential in medicinal chemistry. This technical guide delineates promising research avenues for this compound, focusing on its potential as an anticancer and anti-inflammatory agent. While direct and extensive biological data for this specific molecule is nascent in publicly available literature, this document extrapolates from the well-documented activities of structurally similar thiophene derivatives to propose targeted areas of investigation. This guide provides a framework for future research by detailing potential mechanisms of action, proposing relevant experimental protocols, and offering a structured approach to data acquisition and visualization.

Introduction

Thiophene-containing compounds are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The thiophene ring acts as a bioisostere for the benzene ring in many pharmaceuticals, offering modified pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, combines the thiophene-2-carboxylic acid moiety, a known pharmacophore in various bioactive molecules, with a 4-methoxyphenyl group, which can influence receptor binding and metabolic stability. This unique combination makes it a compelling candidate for drug discovery and development.[3] This document serves as a comprehensive resource for researchers, outlining potential therapeutic applications and providing the necessary technical guidance to explore them.

Synthesis of this compound

A robust and efficient synthesis is the first critical step in the investigation of any new chemical entity. Based on established methodologies for similar biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound.[4]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the palladium-catalyzed cross-coupling of a halogenated thiophene-2-carboxylic acid derivative with 4-methoxyphenylboronic acid.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Purification reactant1 5-Bromothiophene-2-carboxylic acid reaction Suzuki-Miyaura Coupling reactant1->reaction reactant2 4-Methoxyphenylboronic acid reactant2->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., 1,4-Dioxane/Water) solvent->reaction product 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol

The following is a generalized protocol based on standard Suzuki-Miyaura coupling procedures. Optimization of specific parameters may be required.[4][5]

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromothiophene-2-carboxylic acid (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, for instance, potassium carbonate (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final compound.

Potential Research Area 1: Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[6]

Proposed Mechanism of Action

Based on related compounds, this compound may exert anticancer effects through the induction of apoptosis. This can be investigated by examining key events in the apoptotic cascade.

dot

Apoptosis_Pathway cluster_early Early Apoptotic Events cluster_mid Mid-Stage Apoptotic Events cluster_late Late Apoptotic Events compound 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid ps_translocation Phosphatidylserine Translocation compound->ps_translocation mito_potential Loss of Mitochondrial Membrane Potential compound->mito_potential caspase9 Caspase-9 Activation ps_translocation->caspase9 mito_potential->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptotic_bodies Formation of Apoptotic Bodies parp_cleavage->apoptotic_bodies dna_fragmentation->apoptotic_bodies

Caption: Hypothesized apoptotic pathway induced by the compound.

Quantitative Data from Related Compounds
Compound ClassCancer Cell LineIC50 (µM)Reference
Thiophene-based IsoxazolesMCF-7 (Breast)1.91[7]
Thiophene-bearing ChalconesHCT-116 (Colon)3.73[8]
Thiophene-bearing ChalconesA-549 (Lung)5.32[8]
Key Experimental Protocols
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Lysis: Treat cells with the compound, harvest, and lyse to release cellular proteins.[9]

  • Substrate Addition: Add a colorimetric or fluorometric substrate for specific caspases (e.g., Caspase-3, -9) to the cell lysate.[10][11]

  • Signal Detection: Measure the absorbance or fluorescence to quantify caspase activity. An increase in signal indicates caspase activation.[12][13]

Potential Research Area 2: Anti-inflammatory Activity

The anti-inflammatory properties of thiophene derivatives are well-documented, often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.[2][14]

Proposed Mechanism of Action

A plausible anti-inflammatory mechanism for this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition can lead to a downstream reduction in pro-inflammatory cytokines and enzymes.

dot

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition Point cluster_translocation Nuclear Translocation cluster_downstream Downstream Effects compound 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid ikb_phos IκBα Phosphorylation (Inhibited) compound->ikb_phos Inhibits lps LPS lps->ikb_phos nfkb_translocation NF-κB Nuclear Translocation (Blocked) ikb_phos->nfkb_translocation cytokine_production Pro-inflammatory Cytokine Production (Reduced) nfkb_translocation->cytokine_production

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Key Experimental Protocols
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.

  • Griess Reagent: After 24 hours, collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

  • Cell Treatment and Supernatant Collection: Treat RAW 264.7 cells with the compound and LPS as described above. Collect the cell culture supernatant.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant.

  • Protein Extraction: Treat cells with the compound and LPS, then lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, NF-κB p65).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. A decrease in the phosphorylation of IκBα would suggest inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The proposed research areas and experimental protocols in this guide provide a solid foundation for its systematic investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating derivatives of the core structure to improve potency and selectivity.

  • In Vivo Studies: Progressing promising candidates to animal models of cancer and inflammation to assess their efficacy and safety in a physiological context.

  • Target Identification: Employing techniques such as proteomics and chemical biology to identify the specific molecular targets of the compound.

By pursuing these research avenues, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of new and effective treatments for a range of human diseases.

References

Methodological & Application

Synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science.[1] The synthetic route is a robust three-step process commencing with the protection of the carboxylic acid functionality of 5-bromothiophene-2-carboxylic acid via esterification, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid, and culminating in the saponification of the ester to yield the target compound.

Experimental Protocols

The synthesis is performed in three distinct stages:

  • Step 1: Esterification of 5-bromothiophene-2-carboxylic acid

  • Step 2: Suzuki-Miyaura cross-coupling

  • Step 3: Hydrolysis of the ester

Step 1: Synthesis of Methyl 5-bromothiophene-2-carboxylate

This procedure employs a Steglich esterification, a mild method suitable for substrates that may be sensitive to acidic conditions.[2][3] Dicyclohexylcarbodiimide (DCC) is used as a coupling agent with 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3]

Materials:

  • 5-bromothiophene-2-carboxylic acid

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous methanol (3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (0.08 eq).[4]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (1.1 eq) portion-wise over 5 minutes.[4]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate sequentially with 0.5 N HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield methyl 5-bromothiophene-2-carboxylate.

Step 2: Synthesis of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

This key step involves the formation of the C-C bond between the thiophene and phenyl rings via a Suzuki-Miyaura cross-coupling reaction.[5]

Materials:

  • Methyl 5-bromothiophene-2-carboxylate

  • 4-methoxyphenylboronic acid

  • Dioxane

  • Deionized water

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).[6]

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.[6]

  • Add a degassed 6:1 mixture of dioxane and water.[6]

  • Heat the reaction mixture to 90 °C and stir overnight (approximately 12 hours).[6]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate.

Step 3: Synthesis of this compound

The final step is the saponification of the methyl ester to the desired carboxylic acid.

Materials:

  • Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

  • Methanol (MeOH)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate (1.0 eq) in a 2:1 mixture of methanol and water.[7]

  • Add sodium hydroxide (3.0 eq) to the solution.[7]

  • Heat the mixture to reflux and stir for 3 hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and partially concentrate it under reduced pressure to remove the methanol.

  • Acidify the aqueous residue to a pH of 3-4 with 1 M HCl, which will cause the product to precipitate.[7]

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound as a solid.

Data Presentation

StepReactionReactantsKey Reagents/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
1Steglich Esterification5-bromothiophene-2-carboxylic acid, MethanolDCC, DMAPDichloromethane0 to RT375-85
2Suzuki CouplingMethyl 5-bromothiophene-2-carboxylate, 4-methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/Water901280-90
3HydrolysisMethyl 5-(4-methoxyphenyl)thiophene-2-carboxylateNaOHMethanol/WaterReflux3>90

Experimental Workflow and Signaling Pathways

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis start 5-bromothiophene-2-carboxylic acid ester Methyl 5-bromothiophene-2-carboxylate start->ester  Methanol, DCC, DMAP   coupled_ester Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate ester->coupled_ester  Pd(PPh₃)₄, K₂CO₃   boronic_acid 4-methoxyphenylboronic acid boronic_acid->coupled_ester final_product This compound coupled_ester->final_product  NaOH, H₂O/MeOH  

Caption: Overall synthetic workflow for the preparation of the target compound.

This protocol provides a comprehensive guide for the synthesis of this compound, a compound with significant potential in various fields of chemical research and development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The synthetic strategy is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction. Detailed protocols for the preparation of the key starting material, 5-bromothiophene-2-carboxylic acid, its subsequent protection, the palladium-catalyzed cross-coupling, and final deprotection are presented. Quantitative data is summarized in tables for easy reference, and key experimental workflows are visualized using diagrams. This guide is intended to facilitate the efficient and reproducible production of this compound in a laboratory or industrial setting. The target compound and its derivatives are noted for their applications in the development of organic semiconductors and as precursors for novel bioactive molecules.[1]

Introduction

This compound is a key intermediate in the synthesis of various functional organic molecules. Its thiophene core coupled with the methoxyphenyl substituent makes it an attractive scaffold for the development of organic electronics, such as organic light-emitting diodes (OLEDs), and for the synthesis of pharmaceutical compounds with potential therapeutic activities.[1] The reliable and scalable synthesis of this compound is therefore of significant interest. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, and it is well-suited for the large-scale production of biaryl compounds like the target molecule due to its mild reaction conditions and tolerance of various functional groups.[2][3]

This application note details a three-step synthetic route commencing with the bromination of thiophene-2-carboxylic acid to produce 5-bromothiophene-2-carboxylic acid. To circumvent potential side reactions during the subsequent coupling step, the carboxylic acid functionality is protected via esterification. The core of the synthesis is the palladium-catalyzed Suzuki-Miyaura coupling of the protected bromothiophene with 4-methoxyphenylboronic acid. The final step involves the hydrolysis of the ester to yield the desired this compound.

Synthetic Strategy Overview

The overall synthetic approach is a three-step process designed for scalability and efficiency.

G A Thiophene-2-carboxylic acid B Step 1: Bromination A->B C 5-Bromothiophene-2-carboxylic acid B->C D Step 2: Esterification (Protection) C->D E Methyl 5-bromothiophene-2-carboxylate D->E F Step 3: Suzuki Coupling E->F G Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate F->G H Step 4: Hydrolysis (Deprotection) G->H I This compound H->I

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromothiophene-2-carboxylic acid

A primary and scalable route to 5-bromothiophene-2-carboxylic acid is the direct bromination of thiophene-2-carboxylic acid.[4] This method takes advantage of the electron-rich nature of the thiophene ring, which facilitates electrophilic substitution.

Materials:

  • Thiophene-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Chloroform (anhydrous)

Procedure:

  • In a suitable reaction vessel, dissolve thiophene-2-carboxylic acid in anhydrous chloroform.

  • Slowly add N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with chloroform.

  • Wash the organic phase with deionized water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
Thiophene-2-carboxylic acid128.151.0
N-Bromosuccinimide (NBS)177.981.1
Chloroform (anhydrous)119.38Solvent

Table 1: Stoichiometry for the synthesis of 5-bromothiophene-2-carboxylic acid.

Step 2: Esterification of 5-Bromothiophene-2-carboxylic acid (Methyl Ester)

To protect the carboxylic acid group during the Suzuki coupling, it is converted to its methyl ester. A documented method involves refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.[4]

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • Methanol (MeOH)

  • Sulfuric acid (concentrated)

Procedure:

  • Suspend 5-bromothiophene-2-carboxylic acid in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for an extended period (e.g., 30 hours), monitoring the reaction by TLC.[4]

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Pour the residue into water and extract the methyl ester with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 5-bromothiophene-2-carboxylate.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
5-Bromothiophene-2-carboxylic acid207.051.0
Methanol (MeOH)32.04Solvent
Sulfuric acid (concentrated)98.08Catalytic

Table 2: Stoichiometry for the esterification of 5-bromothiophene-2-carboxylic acid.

Step 3: Suzuki-Miyaura Cross-Coupling

The central step of the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 5-bromothiophene-2-carboxylate with 4-methoxyphenylboronic acid.

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 5-bromothiophene-2-carboxylate

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried reaction vessel, add methyl 5-bromothiophene-2-carboxylate (1 equivalent), 4-methoxyphenylboronic acid (1.1-1.5 equivalents), potassium carbonate (2-3 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).[5]

  • Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes.

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).[2][5]

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours.[2][6]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate by column chromatography on silica gel.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
Methyl 5-bromothiophene-2-carboxylate221.081.0
4-Methoxyphenylboronic acid151.961.1 - 1.5
Tetrakis(triphenylphosphine)palladium(0)1155.560.01 - 0.05
Potassium carbonate (K₂CO₃)138.212.0 - 3.0
1,4-Dioxane/Water (4:1)-Solvent

Table 3: Stoichiometry for the Suzuki-Miyaura cross-coupling reaction.

Step 4: Hydrolysis of the Methyl Ester

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

Materials:

  • Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at reflux for 3-4 hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and partially concentrate under reduced pressure to remove the methanol.

  • Acidify the aqueous residue to a pH of 3-4 with hydrochloric acid, which will precipitate the carboxylic acid.[7]

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the final product.[7]

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate248.291.0
Sodium hydroxide (NaOH)40.003.0
Methanol/Water-Solvent
Hydrochloric acid (HCl)36.46For pH adjustment

Table 4: Stoichiometry for the hydrolysis of the methyl ester.

Summary of Quantitative Data

StepProductStarting MaterialTypical Yield (%)Purity (%)
1. Bromination5-Bromothiophene-2-carboxylic acidThiophene-2-carboxylic acid85-95>98
2. EsterificationMethyl 5-bromothiophene-2-carboxylate5-Bromothiophene-2-carboxylic acid90-98>98
3. Suzuki CouplingMethyl 5-(4-methoxyphenyl)thiophene-2-carboxylateMethyl 5-bromothiophene-2-carboxylate70-85>97
4. HydrolysisThis compoundMethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate90-98>99

Table 5: Summary of typical yields and purities for each synthetic step. Yields and purities are estimates based on literature for similar reactions and may vary depending on the specific reaction scale and conditions.

Conclusion

The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of this compound. The use of a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step ensures high efficiency and functional group tolerance. The protection of the carboxylic acid group as a methyl ester is a critical consideration for achieving high yields in the coupling reaction. By following these detailed procedures, researchers and drug development professionals can reliably produce this important chemical intermediate on a large scale for various applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: 5-(4-methoxyphenyl)thiophene-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid and its derivatives. This document includes potential therapeutic applications, quantitative biological data for analogous compounds, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways.

Introduction

This compound is a versatile scaffold in medicinal chemistry, recognized for its potential in developing novel therapeutic agents.[1][2] The thiophene ring is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The presence of the 4-methoxyphenyl group and the carboxylic acid moiety provides opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound

A common and effective method for the synthesis of 5-arylthiophene-2-carboxylic acids is the Suzuki cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a boronic acid with a halogenated thiophene derivative.[5]

General Synthetic Protocol: Suzuki Cross-Coupling Reaction

This protocol describes a representative synthesis of this compound from methyl 5-bromothiophene-2-carboxylate and 4-methoxyphenylboronic acid, followed by hydrolysis of the ester.

Step 1: Suzuki Cross-Coupling

  • To a reaction flask, add methyl 5-bromothiophene-2-carboxylate (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add a suitable base, for example, potassium carbonate (2 equivalents).

  • Add a solvent system, typically a mixture of toluene, ethanol, and water.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (approximately 90-100 °C) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate.

Step 2: Ester Hydrolysis

  • Dissolve the purified methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • Once the hydrolysis is complete, remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry under vacuum to yield this compound.

cluster_synthesis Synthesis of this compound Start Methyl 5-bromothiophene-2-carboxylate + 4-Methoxyphenylboronic acid Suzuki_Coupling Suzuki Cross-Coupling (Pd Catalyst, Base) Start->Suzuki_Coupling Intermediate Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate Suzuki_Coupling->Intermediate Hydrolysis Ester Hydrolysis (LiOH or NaOH) Intermediate->Hydrolysis Product This compound Hydrolysis->Product cluster_pathway Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK_Pathway MAPK Cascade (ERK, p38) TLR4->MAPK_Pathway NFkB_Active NF-κB (p65/p50) IKK->NFkB_Active phosphorylates IκB NFkB_Inhibition IκB-NF-κB NFkB_Inhibition->IKK Nucleus Nucleus NFkB_Active->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes translocation & transcription MAPK_Pathway->Proinflammatory_Genes Thiophene_Derivative 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid derivative Thiophene_Derivative->IKK inhibition Thiophene_Derivative->MAPK_Pathway inhibition cluster_mic MIC Determination Workflow Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Compound Prepare Serial Dilutions of Thiophene Derivative Prep_Compound->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

References

Application Notes and Protocols: 5-(4-methoxyphenyl)thiophene-2-carboxylic acid as a Versatile Building Block for Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a versatile heterocyclic building block utilized in the synthesis of advanced polymers for a range of applications, including organic electronics, materials science, and biomedical fields.[1] Its unique structure, featuring a thiophene ring functionalized with a carboxylic acid and a methoxyphenyl group, allows for the creation of polymers with tailored electronic, optical, and biological properties. The thiophene unit contributes to the polymer's conductivity and rigidity, while the methoxyphenyl and carboxylic acid groups can be used to fine-tune solubility, processability, and to introduce specific functionalities.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of two distinct types of polymers: polyesters for high-performance materials and conductive polythiophenes for electronic applications.

Data Presentation

Table 1: Properties of Thiophene-Aromatic Copolyesters

The following table summarizes the molecular weight and thermal properties of copolyesters synthesized from dimethyl 2,5-thiophenedicarboxylate (a derivative of thiophene-2,5-dicarboxylic acid), dimethyl 2,5-dimethoxyterephthalate, and 1,6-hexanediol. This data is presented to illustrate the typical properties of polyesters incorporating a thiophene moiety and can serve as a benchmark for polymers synthesized from this compound.[2]

Polymer Composition (molar ratio of thiophene derivative)Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (Đ)Glass Transition Temperature (Tg) (°C)
PHS20 (20%)38,8002.5100
PHS30 (30%)35,4002.490
PHS50 (50%)38,8002.078
PHS70 (70%)31,2002.272
PHS90 (90%)27,5002.370

Data adapted from a study on copolyesters of dimethyl 2,5-thiophenedicarboxylate.[2]

Experimental Protocols

Protocol 1: Synthesis of Thiophene-Aromatic Copolyesters via Melt Polycondensation

This protocol describes a two-step melt polycondensation method for synthesizing copolyesters. While the original study used dimethyl 2,5-thiophenedicarboxylate, this protocol can be adapted for this compound by first converting the carboxylic acid to its methyl ester.[2]

Materials:

  • Dimethyl ester of this compound

  • Dimethyl 2,5-dimethoxyterephthalate (co-monomer)

  • 1,6-hexanediol (diol)

  • Antimony trioxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Glass reactor with a mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump

  • Condenser and collection flask

Procedure:

  • Esterification Step:

    • Charge the glass reactor with the dimethyl ester of this compound, dimethyl 2,5-dimethoxyterephthalate, and 1,6-hexanediol in the desired molar ratio. The total diol to diester molar ratio should be approximately 1.3:1.

    • Add antimony trioxide (typically 200-400 ppm).

    • Heat the mixture under a nitrogen atmosphere to 160-180°C with continuous stirring.

    • Maintain this temperature until approximately 90% of the theoretical amount of methanol is collected in the collection flask.

  • Polycondensation Step:

    • Gradually increase the temperature to 230°C.

    • Simultaneously, gradually reduce the pressure to a high vacuum (e.g., <1 mbar).

    • Continue the reaction under these conditions until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

    • Cool the reactor to room temperature under nitrogen and collect the polymer.

Characterization:

The resulting copolyester can be characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the polymer structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and polydispersity index (Đ).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

G

Protocol 2: Oxidative Chemical Polymerization of this compound

This protocol outlines a general method for the oxidative chemical polymerization of thiophene derivatives to produce conductive polymers. This method can be applied to this compound to synthesize poly(this compound).[1][3]

Materials:

  • This compound

  • Anhydrous ferric chloride (FeCl₃) (oxidizing agent)

  • Anhydrous chloroform (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Sintered glass funnel

  • Vacuum oven

Procedure:

  • Monomer Dissolution:

    • In the reaction flask under an inert atmosphere, dissolve this compound in anhydrous chloroform to a concentration of approximately 0.1 M.

  • Initiation of Polymerization:

    • In a separate flask, prepare a solution of anhydrous FeCl₃ in a minimal amount of anhydrous chloroform or as a slurry.

    • Slowly add the FeCl₃ solution/slurry to the stirred monomer solution at room temperature. A typical molar ratio of FeCl₃ to monomer is 4:1.

    • The reaction mixture should change color, indicating the onset of polymerization.

  • Polymerization:

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Polymer Precipitation and Purification:

    • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

    • Collect the polymer precipitate by filtration using a sintered glass funnel.

    • Wash the polymer repeatedly with methanol to remove any unreacted monomer, oxidant, and oligomers.

    • Further purification can be achieved by Soxhlet extraction with methanol, followed by extraction with a solvent in which the polymer is soluble (e.g., chloroform or THF) to separate the soluble polymer fraction.

    • Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40-50°C).

Characterization:

The resulting conductive polymer can be characterized by:

  • FT-IR and NMR Spectroscopy: To confirm the chemical structure of the polymer.

  • UV-Vis Spectroscopy: To determine the optical properties and estimate the bandgap.

  • Cyclic Voltammetry (CV): To investigate the electrochemical properties and determine the HOMO and LUMO energy levels.

  • Four-Point Probe Measurement: To determine the electrical conductivity of the polymer film.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability.

G

Applications in Drug Development and Biomedical Research

Polythiophene derivatives are gaining increasing attention in biomedical applications due to their unique electronic properties, biocompatibility, and the ability to be functionalized.[4] Polymers derived from this compound can be explored for:

  • Drug Delivery Systems: The polymer backbone can be designed to encapsulate or conjugate therapeutic agents. The carboxylic acid groups provide a handle for attaching drugs or targeting ligands.

  • Biosensors: The conductive nature of polythiophenes makes them suitable for the development of electrochemical biosensors for the detection of biomolecules.

  • Tissue Engineering: Conductive polymer scaffolds can be used to promote cell growth and tissue regeneration, particularly for nerve and cardiac tissues where electrical stimulation is beneficial.

  • Bioimaging: Fluorescent conjugated polymers can be developed for cellular imaging applications.

The synthetic protocols provided here can serve as a starting point for the development of novel polymeric materials for these and other cutting-edge biomedical applications. Further functionalization of the carboxylic acid group can be performed post-polymerization to introduce specific functionalities for targeted drug delivery or biosensing applications.

References

Application Notes and Protocols for Suzuki Coupling of 5-bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-bromothiophene-2-carboxylic acid and its derivatives. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients.

The protocols outlined herein are based on established methodologies and provide a robust framework for the synthesis of 5-arylthiophene-2-carboxylic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. In the context of 5-bromothiophene-2-carboxylic acid, the carboxylic acid functionality often requires protection, typically as an ester, prior to the coupling reaction to prevent side reactions.[1]

The general two-step reaction sequence is as follows:

  • Esterification: The carboxylic acid is converted to an ester.

  • Suzuki Coupling: The resulting 5-bromothiophene-2-carboxylate is then coupled with an arylboronic acid.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids. This data provides a baseline for expected outcomes and can serve as a guide for reaction optimization.

Arylboronic AcidCatalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/Water (4:1)901250.2[2]
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/Water (4:1)901233[2]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/Water (4:1)901276.5[2]
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/Water (4:1)901251.5[2]
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/Water (4:1)901252.7[2]

Experimental Protocols

Protocol 1: Esterification of 5-bromothiophene-2-carboxylic acid

This protocol describes the esterification of 5-bromothiophene-2-carboxylic acid with an alcohol (e.g., pentyl alcohol or 2-phenylethanol) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Materials:

  • 5-bromothiophene-2-carboxylic acid (1 equivalent)

  • Alcohol (e.g., pentyl alcohol) (1.2 equivalents)

  • N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromothiophene-2-carboxylic acid and the alcohol.

  • Dissolve the starting materials in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

  • Add DMAP to the solution.

  • In a separate flask, dissolve DCC in anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate

This protocol details the Suzuki-Miyaura cross-coupling of the esterified thiophene with an arylboronic acid.[1][3]

Materials:

  • Pentyl 5-bromothiophene-2-carboxylate (1 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)[3]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%)[3]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2 equivalents)[3][4]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene[2][3]

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a flame-dried Schlenk flask, combine pentyl 5-bromothiophene-2-carboxylate, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[5]

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.[1][3][5]

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[5]

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiophene-2-carboxylate.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst and involves oxidative addition, transmetalation, and reductive elimination to yield the coupled product and regenerate the catalyst.[6][7]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' (Ln) Transmetal->ArPdAr_prime BXOH [B(OH)2X]- Transmetal->BXOH RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)2 Ar_prime_BOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the general laboratory workflow for setting up, running, and working up a Suzuki coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add Thiophene Ester, Boronic Acid, Base - Purge with Inert Gas start->setup catalyst Add Pd Catalyst setup->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 90°C, 12-24h) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent monitoring->workup Reaction complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Characterize Pure Product purification->product end End product->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for the Functionalization of 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, a versatile heterocyclic building block. This compound and its derivatives are of significant interest in medicinal chemistry and materials science, serving as key intermediates in the synthesis of organic semiconductors, polymers, dyes, and potential therapeutic agents. The functionalization strategies outlined below focus on the carboxylic acid group and the thiophene ring, enabling the creation of diverse molecular libraries for screening and development.

Overview of Functionalization Strategies

This compound offers several sites for chemical modification. The primary functionalization targets are:

  • The Carboxylic Acid Group: Esterification and amidation reactions allow for the introduction of a wide range of substituents, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

  • The Thiophene Ring: While the existing 5-aryl substitution is stable, further functionalization, such as halogenation followed by cross-coupling reactions (e.g., Suzuki coupling), can introduce additional diversity. This is particularly useful for structure-activity relationship (SAR) studies.

Data Presentation: Representative Functionalization Reactions

The following table summarizes expected yields for key functionalization reactions based on literature for analogous compounds.

Reaction Type Reagents Product Typical Yield (%)
Esterification Methanol, H₂SO₄Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate85 - 95
Amidation Benzylamine, HBTU, TEAN-benzyl-5-(4-methoxyphenyl)thiophene-2-carboxamide70 - 85
Suzuki Coupling (4-Fluorophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃5-(4-Fluorophenyl)-5'-(4-methoxyphenyl)-2,2'-bithiophene60 - 75

Experimental Protocols

Protocol 1: Fischer Esterification - Synthesis of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

This protocol describes the acid-catalyzed esterification of this compound with methanol.[1][2]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid), which acts as both reactant and solvent.

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Amidation - Synthesis of N-benzyl-5-(4-methoxyphenyl)thiophene-2-carboxamide

This protocol details the synthesis of an amide derivative using HBTU as a coupling agent.[3]

Materials:

  • This compound

  • Benzylamine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add HBTU (1.1 eq) and TEA or DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add benzylamine (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Functionalization Workflow

G A 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid B Esterification (Methanol, H₂SO₄) A->B D Amidation (Benzylamine, HBTU, TEA) A->D F Halogenation (e.g., NBS) A->F C Methyl 5-(4-methoxyphenyl)thiophene- 2-carboxylate B->C E N-benzyl-5-(4-methoxyphenyl)thiophene- 2-carboxamide D->E G 5-Bromo-5'-(4-methoxyphenyl)- 2-carboxy-2'-thiophene F->G H Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base) G->H I 5-Aryl-5'-(4-methoxyphenyl)- 2-carboxy-2'-bithiophene H->I

Caption: Workflow for the functionalization of this compound.

Potential Signaling Pathway Inhibition

Thiophene derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4][5] Inhibition of these enzymes blocks the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

G cluster_membrane Cell Membrane AA Arachidonic Acid COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Derivative Thiophene Derivative Derivative->COX Derivative->LOX

Caption: Inhibition of pro-inflammatory pathways by thiophene derivatives.

References

Application Notes and Protocols for the Characterization of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a bifunctional organic molecule incorporating a thiophene carboxylic acid moiety and a methoxyphenyl group. This compound and its derivatives are of significant interest in medicinal chemistry and materials science. Thiophene-based compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the methoxyphenyl group can further influence the molecule's electronic properties and biological interactions, making it a valuable scaffold for the development of novel therapeutic agents and functional organic materials.

Accurate and comprehensive characterization of this compound is crucial for its application in research and development. This document provides a detailed overview of the key analytical techniques and corresponding protocols for the thorough characterization of this compound.

General Experimental Workflow for Characterization

The characterization of a newly synthesized or procured compound like this compound follows a logical progression of analytical techniques to confirm its identity, purity, and structural integrity. The general workflow is outlined below.

Experimental Workflow for Characterization cluster_synthesis Compound Synthesis/Procurement cluster_purification Purification cluster_thermal Thermal Properties Synthesis Synthesis of 5-(4-methoxyphenyl) thiophene-2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis HPLC HPLC Analysis Purification->HPLC Thermal Thermal Analysis (DSC, TGA) NMR->Thermal MS->Thermal FTIR->Thermal UV_Vis->Thermal

General experimental workflow for the characterization of organic compounds.

Spectroscopic and Chromatographic Characterization

The following sections detail the key analytical techniques for the characterization of this compound, including expected data and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

3.1.1. Predicted ¹H and ¹³C NMR Data

Based on the analysis of structurally similar compounds, the following table summarizes the predicted chemical shifts for this compound.

Technique Nucleus Predicted Chemical Shift (δ, ppm) Assignment
¹H NMR¹H~13.0 (br s)Carboxylic acid proton (-COOH)
~7.7-7.8 (d)Thiophene proton (H3)
~7.6-7.7 (d, 2H)Aromatic protons (ortho to thiophene)
~7.2-7.3 (d)Thiophene proton (H4)
~6.9-7.0 (d, 2H)Aromatic protons (meta to thiophene)
~3.8 (s, 3H)Methoxyphenyl protons (-OCH₃)
¹³C NMR¹³C~163-165Carboxylic acid carbon (-COOH)
~160-162Aromatic carbon (C-OCH₃)
~148-150Thiophene carbon (C5)
~135-137Thiophene carbon (C2)
~133-135Thiophene carbon (C3)
~127-129Aromatic carbons (ortho to thiophene)
~125-127Aromatic carbon (ipso to thiophene)
~124-126Thiophene carbon (C4)
~114-116Aromatic carbons (meta to thiophene)
~55-56Methoxyphenyl carbon (-OCH₃)

3.1.2. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Use a sufficient number of scans, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

3.2.1. Predicted Mass Spectrometry Data

Technique Ionization Mode Expected m/z Assignment
ESI-MSNegative233.03[M-H]⁻
Positive235.04[M+H]⁺
257.02[M+Na]⁺
EI-MSPositive234Molecular Ion [M]⁺
219[M - CH₃]⁺
189[M - COOH]⁺
111[Thiophene-2-carboxylic acid fragment]⁺

3.2.2. Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, a solid probe may be used.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source and acquire spectra in both positive and negative ion modes.

    • EI-MS: Introduce the sample into the ion source and acquire the mass spectrum.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

3.3.1. Characteristic FTIR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Aromatic)3100-3000
C-H (Alkyl - OCH₃)2960-2850
C=O (Carboxylic Acid)1710-1680
C=C (Aromatic/Thiophene)1600-1450
C-O (Aryl Ether)1250-1200 (asymmetric), 1050-1000 (symmetric)
C-S (Thiophene)~700

3.3.2. Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

3.4.1. Expected UV-Vis Absorption

Solvent λmax (nm)
Methanol or Ethanol~320-340

3.4.2. Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of 200-800 nm, using the pure solvent as a blank.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis.

3.5.1. HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at λmax (~330 nm)
Injection Volume 10 µL

3.5.2. Experimental Protocol for HPLC Analysis

  • Sample Preparation: Prepare a standard solution of the compound of known concentration in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Method Execution: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient program.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which can be used to assess purity and for quantification.

Potential Biological Signaling Pathway

Thiophene derivatives are known to interact with various biological targets. For instance, some thiophene-containing compounds act as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). The diagram below illustrates a simplified representation of the COX pathway, which is a potential target for compounds like this compound.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Lining Stomach Lining Protection Prostaglandins->Stomach_Lining Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Inhibitor 5-(4-methoxyphenyl) thiophene-2-carboxylic acid (Potential Inhibitor) Inhibitor->COX2

Potential interaction with the Cyclooxygenase (COX) pathway.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR, MS, FTIR, UV-Vis, and HPLC allows for unambiguous structure elucidation, purity assessment, and quantitative analysis, which are essential for its application in drug discovery and materials science.

Application Note and Protocol for the Esterification of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the esterification of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, a common transformation in the synthesis of various biologically active molecules and functional materials. The presented protocol is based on the well-established Fischer-Speier esterification method.

Introduction

This compound and its ester derivatives are important intermediates in medicinal chemistry and materials science. The ester functionality can serve as a protecting group, a handle for further chemical modifications, or can be an integral part of a pharmacophore. The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. This method is generally cost-effective and straightforward to perform, making it suitable for both small-scale and large-scale synthesis. The reaction is an equilibrium process, and therefore, conditions are typically optimized to favor the formation of the ester product.

Principle of the Method

The esterification of this compound is achieved by reacting it with an alcohol (e.g., methanol to form the methyl ester) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is typically carried out under reflux conditions to increase the reaction rate. To drive the equilibrium towards the product side, an excess of the alcohol is often used, which also serves as the solvent. The water produced during the reaction can be removed to further favor ester formation.

Experimental Protocol

This protocol describes the synthesis of methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate.

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and purification (e.g., Buchner funnel, chromatography column)

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, serving as both reactant and solvent).

    • Stir the mixture at room temperature until the carboxylic acid is fully dissolved or well-suspended.

    • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid. A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.

    • The reaction is typically complete within 4-24 hours, depending on the substrate and reaction scale.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: Carbon dioxide gas evolution may cause pressure build-up in the separatory funnel. Vent frequently.

    • Wash the organic layer with deionized water, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

    • Recrystallization: Choose a suitable solvent system (e.g., methanol, ethanol, or a mixture of ethyl acetate and hexane) to recrystallize the crude product.

    • Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified ester.

  • Characterization:

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Data Presentation

Carboxylic AcidAlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄465 (Reflux)>90General Protocol
Thiophene-2-carboxylic acidEthanolH₂SO₄678 (Reflux)~85Inferred
4-Methoxybenzoic acidMethanolH₂SO₄565 (Reflux)>95General Protocol
This compound Methanol H₂SO₄ 4-24 65 (Reflux) Expected >80 Proposed

Visualizations

Experimental Workflow Diagram:

Esterification_Workflow Start Starting Materials: - 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid - Methanol - Sulfuric Acid Reaction Reaction: Reflux in Methanol Start->Reaction 1. Mix and Heat Workup Work-up: - Remove Methanol - Dissolve in Ethyl Acetate - NaHCO₃ wash - Water wash - Brine wash - Dry over Na₂SO₄ Reaction->Workup 2. Cool and Quench Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification 3. Isolate Crude Product Product Purified Product: Methyl 5-(4-methoxyphenyl) -thiophene-2-carboxylate Purification->Product 4. Isolate Pure Product

Caption: Workflow for the esterification of this compound.

Signaling Pathway (Reaction Mechanism):

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Acid Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Acid->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Alcohol Methanol Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Water H₂O Ester Ester Protonated_Ester->Ester - H⁺ H_plus_out H⁺

Caption: Mechanism of the Fischer-Speier esterification reaction.

Application Notes and Protocols for 5-(4-methoxyphenyl)thiophene-2-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a versatile organic compound that has garnered significant interest in the field of material science. Its unique molecular structure, featuring a thiophene ring, a methoxyphenyl group, and a carboxylic acid moiety, makes it an excellent building block for a variety of functional materials. This document provides an overview of its applications in organic electronics, photovoltaics, and conductive polymers, complete with experimental protocols and performance data. The carboxylic acid group provides a convenient handle for polymerization and for anchoring to surfaces, while the thiophene and methoxyphenyl groups contribute to the electronic and optical properties of the resulting materials.

Applications in Organic Electronics and Photovoltaics

This compound and its derivatives are actively being explored for their use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The extended π-conjugated system of the molecule facilitates charge transport, a crucial property for semiconductor materials in these devices.

Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, thiophene-based molecules are workhorse materials. While specific performance data for devices employing exclusively this compound is not extensively documented in publicly available literature, the performance of structurally similar thiophene-based polymers in OSCs provides a valuable benchmark. Thiophene-based polymers are typically used as the electron donor material in bulk heterojunction (BHJ) devices.

Table 1: Comparative Performance of Thiophene-Based Polymers in Organic Solar Cells

Polymer/MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
Hypothetical Polymer based on this compoundData not availableData not availableData not availableData not available
Poly(3-hexylthiophene) (P3HT):PC₆₁BM3 - 50.68 - 1060 - 65
Thieno[3,2-b]thiophene-diketopyrrolopyrrole-thiophene copolymer:PC₇₁BM5.4Data not availableData not availableData not available

This table presents benchmark values for widely studied thiophene-based polymers to contextualize the potential of novel materials derived from this compound.

Experimental Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol outlines the general steps for fabricating a bulk heterojunction organic solar cell, a common architecture for testing new organic semiconductor materials.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Electron donor polymer (e.g., a polymer synthesized from this compound)

  • Electron acceptor (e.g., PC₇₁BM)

  • Chlorobenzene or other suitable organic solvent

  • Metal for top electrode (e.g., Aluminum)

  • Deionized water

  • Isopropyl alcohol

  • Nitrogen gas source

Equipment:

  • Spin coater

  • Glovebox with an inert atmosphere

  • Thermal evaporator

  • Solar simulator

  • Source meter

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.

  • Hole Transport Layer (HTL) Deposition:

    • In a nitrogen-filled glovebox, spin-coat the PEDOT:PSS solution onto the ITO surface at 3000 rpm for 60 seconds.

    • Anneal the substrates at 150°C for 10 minutes.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor polymer and the acceptor (e.g., in a 1:1 weight ratio) in chlorobenzene. The typical concentration is 20 mg/mL.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.

    • Anneal the substrates at a temperature optimized for the specific polymer blend (e.g., 110°C) for 10 minutes to promote the formation of a favorable morphology.

  • Top Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the metal top electrode (e.g., 100 nm of Aluminum) through a shadow mask to define the active area of the device.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the device under simulated AM1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter.

    • From the J-V curve, determine the key performance parameters: PCE, Voc, Jsc, and FF.

G ITO ITO Substrate Cleaning Cleaning & UV-Ozone ITO->Cleaning PEDOT_PSS Spin-coat PEDOT:PSS (HTL) Cleaning->PEDOT_PSS Active_Layer Spin-coat Active Layer (Donor-Acceptor Blend) PEDOT_PSS->Active_Layer Top_Electrode Thermal Evaporation of Top Electrode (e.g., Al) Active_Layer->Top_Electrode JV_Testing J-V Testing under Solar Simulator Top_Electrode->JV_Testing

Caption: Workflow for fabricating a bulk heterojunction organic solar cell.

Applications in Conductive Polymers

The carboxylic acid functionality of this compound allows for its polymerization into conductive polymers. These materials have potential applications in sensors, energy storage, and flexible electronics. The conductivity of these polymers can be tuned by doping and by modifying the polymer structure.

Experimental Protocol: Synthesis of a Polythiophene Derivative

This protocol describes a general method for the oxidative polymerization of a thiophene monomer.

Materials:

  • This compound (or a suitable ester derivative for better solubility)

  • Anhydrous chloroform

  • Iron(III) chloride (FeCl₃) as an oxidizing agent

  • Methanol

  • Ammonia solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

  • Soxhlet extraction apparatus

Procedure:

  • Monomer Dissolution:

    • Dissolve the thiophene monomer in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.

  • Polymerization:

    • Add a stoichiometric amount of anhydrous FeCl₃ to the solution while stirring vigorously. The color of the solution should change, indicating the onset of polymerization.

    • Reflux the mixture for several hours (e.g., 24 hours) to ensure a high degree of polymerization.

  • Polymer Precipitation and Purification:

    • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

    • Collect the polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual FeCl₃.

    • To de-dope the polymer, wash it with a dilute ammonia solution, followed by deionized water until the filtrate is neutral.

  • Purification by Soxhlet Extraction:

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities.

    • The final purified polymer is then dried under vacuum.

  • Characterization:

    • The conductivity of the polymer can be measured using a four-point probe technique on a thin film of the material.

    • The polymer structure can be confirmed using techniques such as FT-IR and NMR spectroscopy.

G Monomer Thiophene Monomer (in Anhydrous Chloroform) FeCl3 Add FeCl3 (Oxidizing Agent) Monomer->FeCl3 Reflux Reflux (e.g., 24h) FeCl3->Reflux Precipitate Precipitate in Methanol Reflux->Precipitate Filter Filter and Wash (Methanol, Ammonia, Water) Precipitate->Filter Soxhlet Soxhlet Extraction (Methanol, Acetone, Hexane) Filter->Soxhlet Dry Dry under Vacuum Soxhlet->Dry Characterize Characterize (Conductivity, FT-IR, NMR) Dry->Characterize

Caption: General workflow for the synthesis of a polythiophene derivative.

Conclusion

This compound is a promising building block for the development of advanced materials for organic electronics and other applications. Its versatile chemistry allows for the synthesis of a wide range of polymers and small molecules with tailored properties. The protocols provided here offer a starting point for researchers interested in exploring the potential of this compound in their own work. Further research is needed to fully elucidate the structure-property relationships of materials derived from this compound and to optimize their performance in various devices.

Application Notes and Protocols for 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a versatile heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Its structural features, incorporating a thiophene ring, a carboxylic acid group, and a methoxyphenyl moiety, make it an attractive scaffold for targeting various biological pathways. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2][3][4][5] Notably, compounds with a thiophene core have been successfully developed as inhibitors of enzymes involved in metabolic diseases.[1]

This document provides detailed application notes and protocols for developing assays to evaluate this compound as a potential inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis and is a validated therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[6][7][8] The following protocols are based on established methods for screening and characterizing DGAT1 inhibitors.[6][9][10]

Hypothetical Biological Target: Diacylglycerol O-Acyltransferase 1 (DGAT1)

Based on the structural characteristics of this compound and the known activities of similar heterocyclic compounds, we hypothesize that it may act as an inhibitor of DGAT1. The thiophene ring can serve as a central scaffold, while the carboxylic acid and methoxyphenyl groups can form key interactions within the enzyme's active site.

DGAT1 Signaling Pathway in Triglyceride Synthesis

DGAT1 catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA.[7][8] This process is crucial for the storage of metabolic energy in the form of lipid droplets. Inhibition of DGAT1 is expected to reduce triglyceride synthesis, thereby impacting cellular lipid storage and metabolism.

DGAT1_Pathway substrate Diacylglycerol + Fatty Acyl-CoA enzyme DGAT1 substrate->enzyme product Triglyceride enzyme->product storage Lipid Droplet Storage product->storage inhibitor 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid inhibitor->enzyme

Caption: Proposed inhibition of the DGAT1 pathway by the test compound.

Experimental Protocols

Cell-Free DGAT1 Inhibition Assay

This assay directly measures the enzymatic activity of DGAT1 in a cell-free system using microsomal preparations containing the enzyme.

Objective: To determine the direct inhibitory effect of this compound on DGAT1 enzyme activity.

Principle: The assay measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides in the presence of a diacylglycerol substrate. A decrease in the formation of radiolabeled triglycerides in the presence of the test compound indicates inhibition of DGAT1.

Materials:

  • Human recombinant DGAT1 (expressed in Sf9 cells, microsomal fraction)

  • 1,2-Dioleoyl-sn-glycerol (DOG)

  • [14C]Oleoyl-CoA

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM MgCl₂, 1 mM EDTA

  • Test Compound: this compound dissolved in DMSO

  • Positive Control: T863 or A-922500 (known DGAT1 inhibitors)[6][11]

  • Scintillation cocktail

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)

Protocol:

  • Prepare a stock solution of the test compound and positive control in DMSO.

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • 100 µM 1,2-Dioleoyl-sn-glycerol

    • Varying concentrations of the test compound or positive control (e.g., 0.01 nM to 100 µM). For the vehicle control, add an equivalent volume of DMSO.

  • Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µM [14C]Oleoyl-CoA and 1 µg of the DGAT1 microsomal preparation.

  • Incubate the reaction at 37°C for 15 minutes with gentle agitation.

  • Stop the reaction by adding 1.5 mL of Chloroform:Methanol (2:1, v/v).

  • Vortex the tubes and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front is approximately 1 cm from the top.

  • Air dry the TLC plate and visualize the lipid spots using a phosphorimager or by autoradiography.

  • Scrape the triglyceride spots from the TLC plate into scintillation vials.

  • Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of DGAT1 inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based DGAT1 Inhibition Assay

This assay evaluates the ability of the test compound to inhibit DGAT1 activity within a cellular context.

Objective: To assess the cell permeability and inhibitory activity of this compound on triglyceride synthesis in intact cells.

Principle: The assay measures the incorporation of a radiolabeled precursor, such as [14C]oleic acid or [14C]glycerol, into cellular triglycerides. A reduction in the amount of newly synthesized radiolabeled triglycerides in cells treated with the test compound indicates inhibition of DGAT1.[6][9]

Materials:

  • HEK293 cells stably overexpressing human DGAT1 (or other suitable cell line like HT-29)[9][12]

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • [14C]Oleic acid or [14C]Glycerol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Test Compound: this compound dissolved in DMSO

  • Positive Control: T863 or A-922500

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solution (e.g., Hexane:Isopropanol, 3:2, v/v)

Protocol:

  • Seed HEK293-DGAT1 cells in a 24-well plate and grow to confluence.

  • Prepare a stock solution of the test compound and positive control in DMSO.

  • Pre-treat the cells with varying concentrations of the test compound or positive control in serum-free medium for 1 hour at 37°C.

  • Prepare the labeling medium by complexing [14C]oleic acid with fatty acid-free BSA in serum-free medium.

  • Remove the pre-treatment medium and add the labeling medium to each well.

  • Incubate the cells for 4 hours at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells and extract the total cellular lipids using a suitable solvent system (e.g., Hexane:Isopropanol).

  • Separate the triglycerides from other lipids using Thin Layer Chromatography (TLC) as described in the cell-free assay protocol.

  • Quantify the amount of radiolabeled triglyceride by scintillation counting.

  • Normalize the results to the total protein content in each well.

  • Calculate the percentage of inhibition of triglyceride synthesis for each concentration of the test compound relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_free Cell-Free Assay cluster_cell_based Cell-Based Assay cf1 Prepare Reaction Mix (DGAT1 enzyme, substrates) cf2 Add Test Compound cf1->cf2 cf3 Incubate at 37°C cf2->cf3 cf4 Lipid Extraction cf3->cf4 cf5 TLC Separation cf4->cf5 cf6 Quantify Radiolabeled TG cf5->cf6 cf_result Determine IC50 cf6->cf_result cb1 Culture DGAT1-expressing cells cb2 Treat cells with Test Compound cb1->cb2 cb3 Add Radiolabeled Precursor cb2->cb3 cb4 Incubate at 37°C cb3->cb4 cb5 Lipid Extraction cb4->cb5 cb6 TLC Separation & Quantify cb5->cb6 cb_result Determine EC50 cb6->cb_result

Caption: Workflow for cell-free and cell-based DGAT1 inhibition assays.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example tables with hypothetical data for this compound compared to known DGAT1 inhibitors.

Table 1: Cell-Free DGAT1 Inhibition Data

CompoundIC50 (nM)
This compound[Hypothetical Value, e.g., 150 nM]
T86349 nM[6]
A-9225009 nM (human)[11]

Table 2: Cell-Based DGAT1 Inhibition Data

CompoundEC50 (nM)
This compound[Hypothetical Value, e.g., 500 nM]
PF-04620110~39 nM (HT-29 cells)[12]

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the potential of this compound as a DGAT1 inhibitor. By following these detailed methodologies, researchers can effectively screen and characterize the compound's activity, contributing to the development of novel therapeutics for metabolic diseases. The structured data presentation and visual workflows are designed to facilitate clear communication and interpretation of experimental results.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that modulate a wide array of cellular functions, including proliferation, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a known contributor to the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors have consequently emerged as a significant and successful class of therapeutic agents. The thiophene scaffold is a privileged structure in medicinal chemistry, serving as a core component in many biologically active compounds. Specifically, derivatives of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid have been utilized in the synthesis of potent inhibitors for various kinases, demonstrating the versatility of this chemical moiety in drug discovery.

These application notes provide an overview of the use of this compound and its analogs in the development of kinase inhibitors. Detailed protocols for the synthesis and evaluation of these compounds are also presented to guide researchers in their drug development efforts.

Data Presentation: Bioactivity of Thiophene-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors derived from thiophene and benzothiophene scaffolds, highlighting their potency against various kinase targets.

Compound IDTarget Kinase(s)ScaffoldIC50 (nM)Reference
16b Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A5-hydroxybenzothiophene carbohydrazide11, 87, 125.7, 163, 284, 353.3[2]
10b Clk15-methoxybenzothiophene-2-carboxamide12.7[3][4]
Compound 5 FLT3Thieno[2,3-d]pyrimidine32,435[5]
BT2 BDK3,6-dichlorobenzo[b]thiophene-2-carboxylic acid3,190[6]

Signaling Pathway and Experimental Workflow

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes. Some thiophene-based inhibitors target kinases within this pathway.

MAPK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Thiophene-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK Workflow Start 5-(4-methoxyphenyl) thiophene-2-carboxylic acid Coupling Amide Coupling (e.g., with HBTU) Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay (IC50 determination) Characterization->Screening Cellular Cell-based Assays (e.g., Growth Inhibition) Screening->Cellular Lead Lead Compound Cellular->Lead

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and effective method is the Suzuki-Miyaura cross-coupling reaction. This reaction couples an organoboron reagent with an organohalide and is catalyzed by a palladium complex. For this specific synthesis, the typical starting materials are 5-bromothiophene-2-carboxylic acid and 4-methoxyphenylboronic acid.

Q2: Should I perform the Suzuki coupling directly on 5-bromothiophene-2-carboxylic acid or protect the carboxylic acid group first?

While direct coupling is possible, it is often advantageous to first protect the carboxylic acid group as an ester (e.g., a pentyl or phenethyl ester).[1] The free carboxylic acid can sometimes interfere with the catalytic cycle of the Suzuki reaction, potentially leading to lower yields. The carboxylate formed under basic reaction conditions can coordinate to the palladium catalyst and deactivate it.[2] Esterification of the starting material, followed by the Suzuki coupling and subsequent saponification (ester hydrolysis) to yield the final product, is a robust strategy.[1][2]

Q3: What are the key components of a successful Suzuki coupling reaction for this synthesis?

A successful Suzuki coupling for this synthesis requires careful selection of the following:

  • Thiophene Substrate: 5-bromothiophene-2-carboxylic acid or its ester derivative.[1][3]

  • Organoboron Reagent: 4-methoxyphenylboronic acid.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this type of transformation.[1]

  • Base: An inorganic base is required. Potassium carbonate (K₂CO₃) is a standard choice.

  • Solvent: A biphasic solvent system is often preferred. A mixture of 1,4-dioxane and water has been shown to give good yields.[1]

Q4: Can the Gewald reaction be used to synthesize this compound?

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, elemental sulfur, and a base.[4][5] It is not a direct route to a thiophene-2-carboxylic acid. While it could potentially be used to create a thiophene ring with a different substitution pattern that is later modified, it is not a standard or efficient pathway for the target molecule and the Suzuki coupling is the recommended approach.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Catalyst Deactivation: The palladium catalyst may have been deactivated. The free carboxylic acid group on the substrate can sometimes inhibit the catalyst.[2] 2. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation), or the palladium catalyst may be old or oxidized. 3. Incorrect Solvent System: Poor solubility of reactants in the chosen solvent can hinder the reaction.[1]1. Protect the carboxylic acid as an ester before performing the Suzuki coupling.[1] 2. Use fresh, high-purity boronic acid and catalyst. Consider using more stable boronic acid derivatives like trifluoroborates or MIDA esters.[6] 3. Use a solvent system that ensures solubility of the reactants. A 4:1 mixture of 1,4-dioxane and water is reported to be effective.[1]
Presence of Side Products 1. Homocoupling: The boronic acid can couple with itself to form 4,4'-dimethoxybiphenyl. 2. Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of anisole. Thiopheneboronic acids are particularly prone to this side reaction.[7] 3. Dehalogenation: The starting 5-bromothiophene derivative can be reduced to the corresponding thiophene-2-carboxylic acid derivative.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homocoupling. 2. Use the boronic acid in a slight excess (e.g., 1.1-1.2 equivalents). Minimize reaction time and temperature where possible. 3. Use a high-quality palladium catalyst and ensure the absence of reducing impurities.
Difficulty in Product Purification 1. Streaking on Silica Gel: The acidic proton of the carboxylic acid can interact with the silica gel, causing the product to streak during column chromatography. 2. Product "Oiling Out": The product may separate as an oil instead of crystallizing during recrystallization. This can be due to the boiling point of the solvent being higher than the melting point of the product or the presence of impurities.1. Add a small amount (0.1-1%) of a volatile acid like acetic acid to the eluent to keep the product in its protonated, less polar form.[8] 2. Choose a recrystallization solvent with a lower boiling point. If impurities are the issue, consider a preliminary purification step like treatment with activated carbon.[8]

Data Presentation

The choice of solvent can significantly impact the yield of the Suzuki coupling reaction. The following table summarizes the yields obtained for the synthesis of pentyl 5-arylthiophene-2-carboxylates using different solvents.

Arylboronic Acid SubstituentSolvent SystemYield (%)
4-methoxyphenyl1,4-Dioxane/Water (4:1)75.0%
4-methoxyphenylDry Toluene33.0%
Phenyl1,4-Dioxane/Water (4:1)71.5%
PhenylDry Toluene50.2%
4-chlorophenyl1,4-Dioxane/Water (4:1)80.2%
4-chlorophenylDry Toluene76.5%
Data adapted from a study on the synthesis of pentyl 5-arylthiophene-2-carboxylates.[1][9]

Experimental Protocols

Protocol 1: Esterification of 5-bromothiophene-2-carboxylic acid [1]

  • To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add an alcohol (e.g., pentyl alcohol, 1.1 eq).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature (approx. 30°C) until completion (monitor by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure and purify the crude ester by column chromatography.

Protocol 2: Suzuki Cross-Coupling Reaction [1][10]

  • In a round-bottom flask, combine the pentyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90°C and stir overnight (approx. 12 hours) under an inert atmosphere.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate.

Protocol 3: Saponification (Ester Hydrolysis)

  • Dissolve the purified ester from Protocol 2 in a mixture of ethanol and water.

  • Add an excess of potassium hydroxide (KOH) (e.g., 4 eq).

  • Heat the mixture to reflux (approx. 80°C) for 3 hours or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_suzuki Step 2: Suzuki Coupling cluster_saponification Step 3: Saponification start_acid 5-Bromothiophene- 2-carboxylic Acid reagents1 Alcohol, DCC, DMAP in DCM start_acid->reagents1 ester Pentyl 5-Bromothiophene- 2-carboxylate reagents1->ester reagents2 Pd(PPh₃)₄, K₂CO₃ Dioxane/Water, 90°C ester->reagents2 boronic_acid 4-Methoxyphenyl- boronic Acid boronic_acid->reagents2 coupled_ester Pentyl 5-(4-methoxyphenyl)- thiophene-2-carboxylate reagents2->coupled_ester reagents3 KOH, EtOH/H₂O then HCl coupled_ester->reagents3 final_product 5-(4-methoxyphenyl)- thiophene-2-carboxylic Acid reagents3->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Suzuki Reaction q1 Was the carboxylic acid protected as an ester? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Protect the carboxylic acid as an ester to prevent catalyst deactivation. a1_no->sol1 q2 Check quality of reagents: - Boronic acid (degradation?) - Palladium catalyst (oxidized?) a1_yes->q2 sol2 Use fresh, high-purity reagents. Consider stable boronic acid derivatives. q2->sol2 Action q3 Was the solvent system optimized for solubility (e.g., Dioxane/Water)? q2->q3 If reagents are good sol3 Ensure reactants are soluble. Use a biphasic system like 1,4-Dioxane/Water. q3->sol3 If solubility is an issue

Caption: Troubleshooting logic for low yield in the Suzuki coupling reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing 5-arylthiophene-2-carboxylic acids and their derivatives is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the coupling of a 5-halothiophene-2-carboxylic acid derivative (typically a bromo- or iodo-substituted compound) with an appropriate arylboronic acid (in this case, 4-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base.[2][3]

Q2: What are the essential components for a successful Suzuki coupling reaction for this synthesis?

A2: A successful Suzuki-Miyaura coupling reaction for this synthesis requires the careful selection of several key components:

  • Thiophene Substrate: A 5-halothiophene-2-carboxylic acid or its ester derivative (e.g., pentyl 5-bromothiophene-2-carboxylate). Aryl bromides and iodides are generally more reactive than chlorides.[1][3]

  • Organoboron Reagent: 4-methoxyphenylboronic acid or its more stable derivatives like boronic esters (e.g., pinacol esters).[3]

  • Palladium Catalyst: A palladium(0) source is the active catalyst. This can be added directly, such as with Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), or generated in situ from a palladium(II) precursor like Pd(OAc)₂.[1][4]

  • Ligand: Phosphine-based ligands are commonly used to stabilize the palladium catalyst and facilitate the reaction. The choice of ligand is crucial and can depend on the specific substrates.[3][4]

  • Base: A base is necessary to activate the organoboron reagent. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3]

  • Solvent: The reaction is often carried out in a mixture of an organic solvent (like toluene, 1,4-dioxane, or DMF) and an aqueous solution for the base.[1][3]

Q3: Why is my reaction yield low or the reaction not proceeding at all?

A3: Low or no yield in a Suzuki coupling can be due to several factors. A systematic approach to troubleshooting is recommended.[3] Common culprits include an inactive catalyst, incorrect choice of base or solvent, or side reactions like protodeboronation (the replacement of the boron group with a hydrogen atom).[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive CatalystEnsure the palladium catalyst is of good quality and properly stored. Consider using a different palladium precursor or ligand.
Incorrect Base or SolventThe choice of base and solvent is often substrate-dependent. An inappropriate combination can lead to poor solubility or slow reaction rates.[3] Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, 1,4-dioxane, DMF), including aqueous mixtures.[1][3]
Low Reaction TemperatureThe reaction may require more thermal energy. Gradually increase the reaction temperature, but be mindful of potential side reactions. A typical temperature range is 80-120 °C.[4]
Protodeboronation of Boronic AcidThis is a common side reaction where the boronic acid reacts with water to replace the boron group with a hydrogen.[3] Use anhydrous solvents, degas the reaction mixture thoroughly, and consider using a boronic ester for increased stability.
Formation of Side Products Homocoupling of the Boronic AcidThis can occur under certain conditions. Adjusting the catalyst system, base, and reaction temperature may mitigate this.
Decomposition of Starting MaterialsSensitive functional groups on the starting materials may not be stable under the reaction conditions. Consider protecting group strategies or milder reaction conditions.
Difficulty in Product Purification Residual Palladium CatalystAfter the reaction, the palladium catalyst can be difficult to remove. Filtration through a pad of celite can help.[4]
Close Polarity of Product and ByproductsIf the product and byproducts have similar polarities, purification by column chromatography can be challenging. Experiment with different solvent systems for chromatography.

Optimization of Reaction Conditions

The following table summarizes the effect of various reaction parameters on the Suzuki cross-coupling reaction for the synthesis of 5-arylthiophene-2-carboxylate derivatives, based on literature data for similar compounds.[1]

Parameter Condition 1 Condition 2 Effect on Yield
Solvent Toluene/Water1,4-Dioxane/WaterThe choice of solvent can significantly impact the yield. In the synthesis of pentyl 5-arylthiophene-2-carboxylates, 1,4-dioxane/water mixtures generally provided higher yields compared to toluene/water.[1]
Base K₂CO₃K₃PO₄The type of base is crucial. For some thiophene derivatives, K₃PO₄ may provide better results than K₂CO₃.
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + LigandPd(PPh₃)₄ is a commonly used and effective catalyst.[1] Generating the active Pd(0) species in situ from Pd(OAc)₂ with a suitable ligand is another option.
Temperature 90 °C110 °CHigher temperatures can increase the reaction rate but may also lead to the formation of side products. Optimization is key.

Experimental Protocols

Synthesis of this compound via Suzuki Coupling (Adapted from similar syntheses) [1]

This protocol is an adapted procedure based on the synthesis of similar 5-arylthiophene-2-carboxylate derivatives.

  • Reactant Preparation: In a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carboxylic acid (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to 24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine 5-bromothiophene-2-carboxylic acid, 4-methoxyphenylboronic acid, and base inert Establish Inert Atmosphere (N2 or Ar) reactants->inert catalyst Add Pd(PPh3)4 Catalyst inert->catalyst solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) catalyst->solvent heat Heat to 90-100 °C with Stirring solvent->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Acidify, Dilute & Extract with Organic Solvent cool->extract purify Purify by Chromatography or Recrystallization extract->purify product product purify->product 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid

Caption: Experimental workflow for the Suzuki coupling synthesis.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OR' L2 Ar-Pd(II)-OR' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-OR' L2 Ligand Exchange (Base) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-OR' L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

stability issues of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution. The following guides are designed to help you anticipate and troubleshoot potential stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, primarily:

  • pH: The carboxylic acid group's ionization state is pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.

  • Light Exposure (Photostability): Thiophene derivatives can be susceptible to photodegradation.[1][2] Exposure to UV or even ambient light over extended periods may lead to the formation of impurities.

  • Temperature: Elevated temperatures can accelerate degradation, potentially causing decarboxylation or oxidation. Aromatic carboxylic acids have been shown to undergo decarboxylation at high temperatures in aqueous solutions.[3][4]

  • Solvent Choice: The polarity and protic nature of the solvent can impact stability.[5] Polar solvents might stabilize certain forms of the molecule, while reactive solvents could participate in degradation.

  • Presence of Oxidizing Agents: The thiophene ring is susceptible to oxidation, which can be initiated by dissolved oxygen, peroxide impurities in solvents, or other oxidizing reagents.[6][7]

Q2: How should I store solutions of this compound?

A2: For optimal stability, solutions should be:

  • Protected from Light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Stored at Low Temperatures: For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.

  • pH Controlled: If possible, buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7), unless your experimental conditions require otherwise.

  • Degassed: To minimize oxidation, using degassed solvents or purging the solution with an inert gas like nitrogen or argon can be beneficial.

Q3: In which common laboratory solvents is this compound soluble and relatively stable?

A3: this compound is generally soluble in many organic solvents.[8] For experimental work, consider the following:

  • Good Solubility & Stability: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and alcohols (e.g., methanol, ethanol).

  • Use with Caution: Chlorinated solvents (e.g., Dichloromethane, Chloroform) may contain acidic impurities. Ethers like THF can form peroxides over time; always use fresh, inhibitor-stabilized solvents.

  • Aqueous Solutions: Solubility is limited in neutral water but increases significantly at basic pH due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. However, be aware that basic conditions might promote other degradation pathways.

Troubleshooting Guides

Issue 1: I observe a loss of the parent compound or the appearance of unknown peaks in my HPLC analysis over time.

This issue commonly points to chemical degradation. Use the following workflow to identify the cause.

G start Degradation Observed (Loss of Parent Compound / New Peaks) check_light Was the solution protected from light? start->check_light check_temp Was the solution stored at high temperature? check_light->check_temp Yes photodegradation Potential Cause: Photodegradation check_light->photodegradation No check_ph What is the pH of the solution? check_temp->check_ph No thermal_degradation Potential Cause: Thermal Degradation check_temp->thermal_degradation Yes check_solvent Was a fresh, high-purity solvent used? check_ph->check_solvent Neutral pH ph_instability Potential Cause: pH-Mediated Degradation check_ph->ph_instability Extreme pH (acidic or basic) check_solvent->start Yes solvent_impurity Potential Cause: Solvent Impurities (e.g., peroxides, acids) check_solvent->solvent_impurity No / Unsure solution_light Solution: Store in amber vials or wrap in foil. Conduct experiments under subdued light. photodegradation->solution_light solution_temp Solution: Store solutions at 2-8°C or frozen. Avoid prolonged heating. thermal_degradation->solution_temp solution_ph Solution: Buffer the solution if possible. Analyze stability at different pH values. ph_instability->solution_ph solution_solvent Solution: Use fresh, HPLC-grade solvents. Test for peroxides in ether solvents. solvent_impurity->solution_solvent degradation_pathway parent 5-(4-methoxyphenyl) thiophene-2-carboxylic acid reactive_intermediate Reactive Intermediate (e.g., Thiophene-S-oxide) parent->reactive_intermediate Light (hν) + O2 degradation_products Ring-Opened Products & Other Degradants reactive_intermediate->degradation_products Further Reactions

References

Technical Support Center: Synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid. The content is tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview

The most prevalent and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid. For this specific synthesis, the key reactants are 5-bromothiophene-2-carboxylic acid and 4-methoxyphenylboronic acid.[2][3]

G SM1 5-bromothiophene- 2-carboxylic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₃PO₄) SM2 4-methoxyphenyl- boronic acid Product 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid Catalyst->Product Suzuki-Miyaura Coupling G Start Synthesis Failed No_Product Problem: No Product Formation Start->No_Product Low_Yield Problem: Low Yield / Byproducts Start->Low_Yield Cause_Catalyst Cause: Inactive Catalyst? No_Product->Cause_Catalyst Cause_Atmosphere Cause: Oxygen Contamination? No_Product->Cause_Atmosphere Cause_Conditions Cause: Wrong Base/Solvent? No_Product->Cause_Conditions Cause_Deboron Cause: Protodeboronation? Low_Yield->Cause_Deboron Cause_Homo Cause: Homocoupling? Low_Yield->Cause_Homo Cause_Degrade Cause: Thermal Degradation? Low_Yield->Cause_Degrade Sol_Catalyst Solution: Use fresh catalyst. Try different ligands. Cause_Catalyst->Sol_Catalyst Sol_Atmosphere Solution: Improve degassing. Maintain inert gas flow. Cause_Atmosphere->Sol_Atmosphere Sol_Conditions Solution: Screen different bases (K₃PO₄, K₂CO₃) & solvents. Cause_Conditions->Sol_Conditions Sol_Deboron Solution: Use excess boronic acid. Try milder base (KF). Cause_Deboron->Sol_Deboron Sol_Homo Solution: Use more active catalyst. Slowly add aryl halide. Cause_Homo->Sol_Homo Sol_Degrade Solution: Lower reaction temperature. Increase reaction time. Cause_Degrade->Sol_Degrade

References

Technical Support Center: Purification of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-(4-methoxyphenyl)thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, the scale of the purification, and the physical state of the crude product.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Common impurities can include unreacted starting materials (e.g., a thiophene derivative and a methoxyphenyl derivative), reagents from the coupling reaction, and side-products. For instance, in a Suzuki coupling, you might find residual boronic acid, palladium catalyst, and base. Incomplete hydrolysis of an ester precursor, if applicable, would also result in impurities.[1][2]

Q3: My purified product has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point is a strong indicator of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[2]

Q4: Can I use an acid-base extraction to purify my product?

A4: Yes, an acid-base extraction can be a very effective initial purification step. Since the target compound is a carboxylic acid, it can be deprotonated with a mild base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. Neutral impurities can then be washed away with an organic solvent. Subsequently, acidification of the aqueous layer will precipitate the pure carboxylic acid.[1]

Q5: My compound appears to be an oil and won't crystallize. What should I do?

A5: If your product is an oil, recrystallization can be challenging but not impossible. A two-solvent system is often effective. Dissolve the oil in a small amount of a "good" solvent in which it is highly soluble. Then, add a "poor," miscible solvent in which the compound is insoluble, dropwise until the solution becomes turbid. Allowing this solution to cool slowly may induce crystallization. Seeding with a pure crystal, if available, can also help.[1] Alternatively, column chromatography is a suitable method for purifying oils.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Poor Recovery After Recrystallization
Possible Cause Troubleshooting Step
Too much solvent was used.Concentrate the filtrate and cool it again to recover more product.
The compound is highly soluble in the chosen solvent, even at low temperatures.Select a different solvent or a solvent system where the compound has lower solubility when cold.
The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature and then place it in an ice bath.
The product is precipitating as an oil.Try a different solvent or a two-solvent system. Redissolve the oil in a minimal amount of a good solvent and add a poor solvent dropwise.
Issue 2: Ineffective Separation During Column Chromatography
Possible Cause Troubleshooting Step
The solvent system (eluent) is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to find the one that provides the best separation between your product and the impurities.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was overloaded on the column.Use an appropriate amount of crude material for the size of your column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
The compound is degrading on the silica gel.Consider using a different stationary phase, such as neutral alumina, especially if your compound is acid-sensitive.[1]

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the purification of solid this compound.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Common choices for carboxylic acids include ethanol, methanol, acetic acid, water, or mixtures of these.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography

This protocol provides a general method for purifying this compound using a silica gel column.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude material in different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[1]

Data Presentation

Purification Method Typical Purity (by HPLC) Expected Yield Advantages Disadvantages
Recrystallization>99%60-90%Simple, inexpensive, good for high purity of solids.Can have lower yields, not suitable for oils or complex mixtures.
Column Chromatography95-99%50-80%Highly versatile, can separate complex mixtures and oils.More time-consuming, requires more solvent, potential for product degradation on the stationary phase.[1]

Visualizations

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_complex Is the impurity profile complex? is_solid->is_complex No (Oil) is_pure Is the product pure? recrystallization->is_pure end Pure Product is_pure->end Yes column_chromatography Perform Column Chromatography is_pure->column_chromatography No column_chromatography->end is_complex->recrystallization No (Try two-solvent system) is_complex->column_chromatography Yes

Caption: Decision workflow for selecting a purification method.

Recrystallization_Protocol start Start dissolve Dissolve crude product in minimal hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool Cool to crystallize hot_filter->cool isolate Isolate crystals by filtration cool->isolate wash Wash with cold solvent isolate->wash dry Dry the pure crystals wash->dry end End dry->end

Caption: Step-by-step experimental workflow for recrystallization.

References

Technical Support Center: Scaling Up the Production of 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable approach is a two-step synthesis involving an initial esterification of 5-bromothiophene-2-carboxylic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid, and subsequent hydrolysis of the resulting ester. This method is favored due to the commercial availability of the starting materials and the generally high yields and functional group tolerance of the Suzuki coupling reaction.

Q2: Why is the esterification of 5-bromothiophene-2-carboxylic acid recommended before the Suzuki coupling?

A2: Esterification of the carboxylic acid group is recommended to prevent potential side reactions and catalyst inhibition during the Suzuki coupling. The free carboxylic acid can interfere with the basic conditions of the reaction and can coordinate to the palladium catalyst, potentially reducing its activity. Protecting the carboxylic acid as an ester leads to a cleaner reaction with higher yields.

Q3: What are the key critical parameters to control during the Suzuki-Miyaura coupling step for this synthesis?

A3: The critical parameters to control during the Suzuki coupling are:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of byproducts. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: The purity of the aryl halide, boronic acid, solvent, and base are critical for a successful reaction. Impurities can inhibit the catalyst or lead to side reactions.

  • Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand can significantly impact the reaction outcome. Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for this type of transformation.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Inorganic bases like potassium carbonate or potassium phosphate are often used. The choice of base can affect the reaction rate and the formation of byproducts.

  • Temperature Control: The reaction temperature needs to be carefully controlled to ensure complete conversion without significant degradation of the starting materials, product, or catalyst.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken at different time intervals to check for the consumption of the starting materials and the formation of the product.

Q5: What are the common methods for purifying the final product?

A5: The final product, this compound, is typically a solid and can be purified by recrystallization from a suitable solvent or a mixture of solvents. Column chromatography can also be used for purification, especially on a smaller scale. For carboxylic acids on silica gel, it is often beneficial to add a small amount of acetic acid to the eluent to prevent streaking.[1]

Troubleshooting Guides

Problem 1: Low or No Yield in the Suzuki Coupling Reaction
Possible Cause Recommended Solution(s)
Inactive Catalyst Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to Pd(0). Store catalysts under an inert atmosphere.
Oxygen Contamination Degas the solvent thoroughly before use. Ensure all glassware is oven-dried and the reaction is set up and maintained under a positive pressure of an inert gas (nitrogen or argon).
Poor Quality Reagents Use high-purity starting materials (5-bromothiophene-2-carboxylate and 4-methoxyphenylboronic acid). Boronic acids can degrade over time; use a fresh sample or check the purity of the existing one.
Incorrect Base The choice of base is crucial. If using potassium carbonate, ensure it is anhydrous. Consider screening other bases such as potassium phosphate or cesium carbonate.
Suboptimal Temperature The reaction may require a specific temperature to proceed efficiently. If the reaction is sluggish, consider increasing the temperature in increments (e.g., to 90-100 °C). If degradation is observed, lower the temperature.
Protodeboronation of Boronic Acid This is a common side reaction where the boronic acid is converted back to an arene. Using milder bases or anhydrous conditions can sometimes mitigate this issue.
Problem 2: Formation of Significant Byproducts
Byproduct Possible Cause Recommended Solution(s)
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Dehalogenation of the Aryl Halide Presence of reducing agents or certain reaction conditions.Ensure high-purity reagents and optimize the reaction conditions (e.g., base, solvent).
Incomplete Hydrolysis Insufficient reaction time or inadequate amount of base during the hydrolysis step.Increase the reaction time for the hydrolysis or use a stronger base/higher concentration. Monitor the reaction by TLC or HPLC until all the ester is consumed.
Problem 3: Difficulties in Product Purification
Issue Possible Cause Recommended Solution(s)
Oiling out during recrystallization The chosen solvent is not suitable, or impurities are present.Screen different solvents or solvent mixtures for recrystallization. A pre-purification step like a quick filtration through a plug of silica gel might be necessary.
Streaking on TLC plate The carboxylic acid group is interacting with the silica gel.Add a small amount (0.1-1%) of acetic acid to the eluent to suppress the ionization of the carboxylic acid.[1]
Residual Palladium in the Final Product Palladium catalyst is not fully removed during workup.Treat the reaction mixture with a palladium scavenger. Washing the organic layer with an aqueous solution of a sulfur-containing reagent (e.g., sodium bisulfite) can also help.

Quantitative Data

Reaction Step Parameter Value Reference
EsterificationYield of pentyl 5-bromothiophene-2-carboxylate75%
Suzuki CouplingYield of pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylateModerate to good
HydrolysisYield of this compoundHighAssumed from general procedures

Experimental Protocols

Protocol 1: Esterification of 5-bromothiophene-2-carboxylic acid
  • To a solution of 5-bromothiophene-2-carboxylic acid (1 equivalent) in dichloromethane (DCM), add amyl alcohol (1.1 equivalents).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature (around 30 °C) until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pentyl 5-bromothiophene-2-carboxylate.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • In a flame-dried Schlenk flask, dissolve pentyl 5-bromothiophene-2-carboxylate (1 equivalent) and 4-methoxyphenylboronic acid (1.2 equivalents) in a mixture of toluene and water or 1,4-dioxane and water.

  • Add a base such as potassium carbonate or potassium phosphate (2-3 equivalents).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).

  • Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature, and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate by column chromatography.

Protocol 3: Hydrolysis of the Ester
  • Dissolve the purified pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate in a suitable solvent such as ethanol or a mixture of THF and water.

  • Add an excess of a base, for example, sodium hydroxide or potassium hydroxide (e.g., 2-4 equivalents) as an aqueous solution.

  • Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_suzuki Step 2: Suzuki Coupling cluster_hydrolysis Step 3: Hydrolysis start_ester 5-bromothiophene-2-carboxylic acid + Amyl Alcohol reagents_ester DCC, DMAP in DCM start_ester->reagents_ester product_ester Pentyl 5-bromothiophene-2-carboxylate reagents_ester->product_ester start_suzuki Pentyl 5-bromothiophene-2-carboxylate + 4-methoxyphenylboronic acid product_ester->start_suzuki Purification reagents_suzuki Pd(PPh₃)₄, K₂CO₃ in Toluene/Water start_suzuki->reagents_suzuki product_suzuki Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate reagents_suzuki->product_suzuki start_hydrolysis Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate product_suzuki->start_hydrolysis Purification reagents_hydrolysis NaOH, EtOH/Water, then HCl start_hydrolysis->reagents_hydrolysis product_final This compound reagents_hydrolysis->product_final

Caption: Synthetic workflow for this compound.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L₂(X) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Handling Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiophene carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and stability of thiophene-2-carboxylic acid?

Thiophene-2-carboxylic acid is typically a light cream to beige crystalline powder, which may appear whitish in its pure form.[1] It is a solid at room temperature and is stable under normal storage and handling conditions.[1] However, it is incompatible with strong oxidizing agents, strong bases, and strong acids.[2] The thiophene ring itself is relatively stable and not easily affected by oxidizing agents, though the carboxylic acid group can participate in various reactions.[3]

Q2: How should I store thiophene carboxylic acids?

To ensure stability, store thiophene carboxylic acids in a cool, dry place in a tightly sealed container.[2] For derivatives that may be sensitive to degradation, such as those with aldehyde functionalities, it is recommended to store them under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated at 2-8°C.[4]

Q3: What are the common safety precautions when handling thiophene carboxylic acids?

When handling thiophene carboxylic acids, it is important to work in a well-ventilated area or a chemical fume hood.[2] Personal protective equipment (PPE), including chemical safety goggles, appropriate gloves, and protective clothing, should be worn to avoid contact with eyes, skin, and clothing.[2] Avoid generating dust, and prevent ingestion and inhalation.[2]

Troubleshooting Guides

Solubility and Solution Preparation

Q4: I'm having trouble dissolving my thiophene carboxylic acid. What should I do?

The solubility of thiophene carboxylic acids is influenced by the polarity of the solvent, temperature, and pH.[1]

  • Solvent Choice: Thiophene carboxylic acids are generally more soluble in polar solvents due to the carboxylic acid group.[1] For non-polar solvents, solubility is limited because of the hydrophobic thiophene ring.[1]

  • Temperature: Increasing the temperature will generally enhance solubility in most solvents.[1]

  • pH Adjustment: The solubility in aqueous solutions can be significantly increased by raising the pH. The carboxylic acid will be deprotonated to the more soluble carboxylate salt.

Solvent Type General Solubility Notes
Polar Solvents (e.g., Water, Alcohols) Generally solubleSolubility in water is pH-dependent.
Non-polar Solvents (e.g., Hexane, Toluene) Decreased solubilityThe hydrophobic thiophene ring limits solubility.
Reaction Troubleshooting

Q5: My reaction involving a thiophene carboxylic acid is not proceeding as expected. What are some common issues?

Several factors can affect the outcome of reactions with thiophene carboxylic acids.

  • Purity of Starting Material: Impurities in the thiophene carboxylic acid can interfere with the reaction. Common impurities may include unreacted starting materials from its synthesis, such as 2-acetylthiophene.[5] Purification by recrystallization may be necessary.

  • Side Reactions: In reactions like amide coupling, side reactions can occur. It is crucial to select appropriate coupling reagents and conditions to avoid issues like racemization if chiral centers are present.[6]

  • Protecting Groups: For complex syntheses, it may be necessary to protect the carboxylic acid group to prevent it from reacting with basic or nucleophilic reagents.[7] Esters (methyl, ethyl, benzyl, t-butyl) are commonly used protecting groups.[7]

Q6: I am performing an amide coupling reaction with 2-thiophenecarboxylic acid and it is sluggish. How can I improve it?

Amide bond formation requires the activation of the carboxylic acid.[6]

  • Activation: The carboxylic acid needs to be activated to react with an amine. This can be done by converting it to a more reactive species like an acid chloride, or by using coupling reagents.[6]

  • Coupling Reagents: A wide variety of coupling reagents are available. Phosphonium and aminium reagents can be effective alternatives to carbodiimides and may help avoid side reactions.[6]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of your reaction.[8] This will help you determine if the starting material is being consumed and if the product is forming. For carboxylic acids, a common TLC eluent is a mixture of diethyl ether with a few drops of acetic acid to prevent "tailing" of the spot.[9]

Q7: I am trying to perform a decarboxylation of thiophene-2-carboxylic acid, but it's not working. Why?

Decarboxylation of thiophene-2-carboxylic acid is known to be difficult under conditions that work for other five-membered heterocyclic carboxylic acids like those of furan and pyrrole.[10] This is due to the electronic properties and resonance energy of the thiophene ring. More forcing conditions, such as high temperatures, may be required.

Purification and Impurities

Q8: My purified thiophene derivative appears to be degrading on the silica gel column. What can I do?

Some thiophene derivatives can be sensitive to the acidic nature of silica gel.

  • Deactivating Silica Gel: You can deactivate the silica gel by treating it with a base, such as triethylamine. This is often done by adding 1-2% triethylamine to the eluent.

  • Alternative Stationary Phase: Using a different stationary phase, such as neutral alumina, can be a viable option for acid-sensitive compounds.

  • Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound is in contact with the silica gel.

Q9: How can I remove unreacted thiophene carboxylic acid from my reaction mixture?

If your product is not acidic, you can perform a liquid-liquid extraction with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The thiophene carboxylic acid will be deprotonated to its salt and move into the aqueous layer, while your non-acidic product remains in the organic layer.

Q10: My purified product is an oil. Can I still use recrystallization?

Yes, recrystallization can be adapted for oily compounds using a two-solvent system.[11]

  • Dissolve the oil in a small amount of a "good" solvent in which it is highly soluble.

  • Add a "poor" solvent, in which the compound is insoluble, dropwise until the solution becomes turbid.

  • Slowly cool the solution to induce crystallization. Seeding with a previously obtained pure crystal can also be beneficial.[11]

Experimental Protocols

Protocol 1: Recrystallization of Thiophene-2-carboxylic Acid

This protocol provides a general procedure for the purification of solid thiophene-2-carboxylic acid. Hot water is often a suitable solvent.[12]

  • Solvent Selection: In a test tube, add a small amount of the crude thiophene-2-carboxylic acid and a few drops of water. Heat the mixture. If the solid dissolves when hot and reappears upon cooling, water is a suitable solvent.

  • Dissolution: Place the crude thiophene-2-carboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot water needed to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. For more thorough drying, a vacuum oven can be used.

Protocol 2: Column Chromatography for Purification of a Thiophene Derivative

This protocol outlines a general procedure for purifying a thiophene derivative using silica gel column chromatography.

  • Eluent Selection: Use TLC to determine a suitable solvent system that gives good separation between your desired compound and impurities. A good target Rf value for the desired compound is around 0.3.

  • Column Packing:

    • Plug the bottom of the column with glass wool or cotton.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to begin eluting the solvent through the column at a steady rate.

    • Collect the eluent in fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

Troubleshooting_Purification start Crude Product Analysis (TLC/NMR) decision1 Is the product a solid or an oil? start->decision1 recrystallization Attempt Recrystallization decision1->recrystallization Solid column_chromatography Perform Column Chromatography decision1->column_chromatography Oil solid_path Solid oil_path Oil decision2 Recrystallization Successful? recrystallization->decision2 decision2->column_chromatography No pure_product Pure Product decision2->pure_product Yes yes_path Yes no_path No decision3 Product Stable on Silica? column_chromatography->decision3 neutralize_silica Use Neutralized Silica or Alumina decision3->neutralize_silica No decision3->pure_product Yes stable_path Yes unstable_path No neutralize_silica->column_chromatography

Caption: A decision-making workflow for purifying thiophene derivatives.

Amide_Coupling_Workflow cluster_reactants Reactants Thiophene_Acid Thiophene Carboxylic Acid Activate_Acid Activate Carboxylic Acid (e.g., with SOCl₂ or Coupling Reagent) Thiophene_Acid->Activate_Acid Amine Amine Reaction Combine Activated Acid and Amine (Monitor by TLC) Amine->Reaction Activate_Acid->Reaction Workup Aqueous Workup (e.g., wash with dilute base to remove unreacted acid) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: A general workflow for an amide coupling reaction.

References

Technical Support Center: Synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 5-halothiophene-2-carboxylic acid derivative (typically 5-bromo- or 5-iodothiophene-2-carboxylic acid) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Q2: Which palladium catalyst is best suited for this synthesis?

A2: Several palladium catalysts can be effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice and has been used successfully in the coupling of 5-bromothiophene derivatives with various arylboronic acids. Another excellent option is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is known for its high efficiency in Suzuki couplings. The choice may depend on the specific reaction conditions and the reactivity of the starting materials.

Q3: Should I use 5-bromo- or 5-iodothiophene-2-carboxylic acid as the starting material?

A3: The reactivity of the halogen in Suzuki-Miyaura coupling generally follows the trend: I > Br > Cl. Therefore, 5-iodothiophene-2-carboxylic acid is expected to be more reactive, potentially leading to higher yields and milder reaction conditions. However, 5-bromothiophene-2-carboxylic acid is often more commercially available and cost-effective, and it generally provides good yields under standard conditions.

Q4: Can I perform the Suzuki coupling directly on 5-bromothiophene-2-carboxylic acid, or should the carboxylic acid be protected?

A4: While the Suzuki coupling can sometimes be performed directly on the free carboxylic acid, it is common practice to protect the carboxylic acid group as an ester (e.g., a methyl or pentyl ester). This can prevent potential side reactions and improve solubility in the organic solvents used for the reaction. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid product.

Q5: Are there alternative synthetic routes to the Suzuki-Miyaura coupling?

A5: Yes, other cross-coupling reactions can be employed. The Heck reaction, which couples an unsaturated halide with an alkene, is a viable alternative. In this case, 5-halothiophene-2-carboxylic acid could be reacted with 4-methoxystyrene. Another modern approach is direct C-H arylation, which offers a more atom-economical and environmentally friendly pathway by avoiding the pre-functionalization of one of the coupling partners.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura reaction is giving a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in a Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its in-situ reduction. The catalyst itself may have degraded. It is advisable to use a fresh batch of the palladium catalyst and ligand.

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid. Ensure that all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction time.

  • Reagent Quality: Verify the purity of your 5-halothiophene-2-carboxylic acid derivative and 4-methoxyphenylboronic acid. Boronic acids can undergo protodeboronation (replacement of the boron group with a hydrogen atom), especially if they are old or have been stored improperly.

  • Base and Solvent System: The choice of base and solvent is critical. An inappropriate combination can lead to poor solubility of reagents, slow reaction rates, or side reactions. For this synthesis, a common system is a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture like 1,4-dioxane/water or toluene. The presence of water is often crucial for the transmetalation step.

  • Reaction Temperature: The reaction may require heating to proceed at an adequate rate. A typical temperature range for Suzuki couplings is 80-110 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial.

Issue 2: Presence of Significant Side Products

Q: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize their formation?

A: Common side products in Suzuki-Miyaura couplings include:

  • Homocoupling of the Boronic Acid: The formation of 4,4'-dimethoxybiphenyl from the homocoupling of 4-methoxyphenylboronic acid is a common side reaction, often exacerbated by the presence of oxygen. Rigorous exclusion of air can help minimize this.

  • Protodeboronation: As mentioned, the boronic acid can be converted to anisole. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for this loss.

  • Dehalogenation of the Thiophene Starting Material: The 5-halothiophene can be reduced to thiophene-2-carboxylic acid. This can sometimes be promoted by the presence of water. Optimizing the amount of water in the solvent system may be necessary.

To minimize side products, ensure an inert atmosphere, use high-purity reagents, and optimize the stoichiometry of your reactants.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product, this compound. What purification strategies are recommended?

A: Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Acid-Base Extraction: After the reaction (and deprotection if necessary), an acid-base extraction can be a powerful purification step. By making the aqueous layer basic, the carboxylic acid product will be deprotonated and dissolve in the aqueous phase, while non-acidic impurities can be washed away with an organic solvent. Subsequently, acidifying the aqueous layer will precipitate the pure product, which can be collected by filtration.

  • Column Chromatography: If extraction is insufficient, flash column chromatography on silica gel is a standard method for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective.

  • Recrystallization: If a solid product is obtained after initial purification, recrystallization from a suitable solvent can further enhance its purity.

Quantitative Data

The following table summarizes typical yields for the Suzuki-Miyaura coupling of pentyl 5-bromo-2-thiophenecarboxylate with various arylboronic acids. While not the exact substrate, this data provides a useful baseline for expected reactivity and the influence of the solvent system. The 4-methoxyphenyl group is electron-donating, similar to the 4-(methylthio)phenyl group, suggesting that good yields should be achievable.

Table 1: Suzuki-Miyaura Coupling of Pentyl 5-Bromo-2-thiophenecarboxylate with Various Arylboronic Acids

Arylboronic AcidProduct Yield (%) in 1,4-Dioxane/WaterProduct Yield (%) in Dry Toluene
3-Chlorophenylboronic acid71.550.2
3-Acetylphenylboronic acid75.033.0
4-(Methylthio)phenylboronic acid80.276.5
3-Chloro-4-fluorophenylboronic acid65.051.5
3,4-Dichlorophenylboronic acid70.252.7
Reaction conditions: Pd(PPh₃)₄ catalyst, base, 90 °C.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling (Adapted from general procedures for 5-aryl-2-thiophenecarboxylates)

This protocol assumes a two-step process: esterification of the starting material, followed by Suzuki coupling and subsequent hydrolysis.

Step 1: Esterification of 5-bromothiophene-2-carboxylic acid (Example with Pentyl Ester)

  • To a solution of 5-bromothiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add pentyl alcohol (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude pentyl 5-bromothiophene-2-carboxylate by column chromatography.

Step 2: Suzuki-Miyaura Coupling

  • To a reaction vessel, add pentyl 5-bromothiophene-2-carboxylate (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Ester

  • Dissolve the crude pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate in a mixture of a solvent like tetrahydrofuran (THF) and an aqueous solution of a strong base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Remove the organic solvent (THF) under reduced pressure.

  • Wash the remaining aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1N HCl) to a pH of 2-3.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 2: Alternative Synthesis via Heck Reaction (General Protocol)

  • Charge a reaction vessel with 5-bromothiophene-2-carboxylic acid (or its ester) (1 equivalent), 4-methoxystyrene (1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine or K₂CO₃).

  • Add a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Degas the mixture and heat under an inert atmosphere at a temperature typically ranging from 80 to 140 °C until the starting material is consumed.

  • Work-up and purification would follow similar principles to the Suzuki-Miyaura protocol, involving extraction and potentially chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_step3 Step 3: Hydrolysis s1_start 5-Bromothiophene-2-carboxylic Acid s1_reagents Pentyl Alcohol, DCC, DMAP in DCM s1_start->s1_reagents s1_reaction Stir at RT s1_reagents->s1_reaction s1_workup Filter, Wash, Concentrate s1_reaction->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Pentyl 5-Bromothiophene-2-carboxylate s1_purify->s1_product s2_reagents 4-Methoxyphenylboronic Acid, Base (K2CO3), Pd(PPh3)4 in Dioxane/Water s1_product->s2_reagents s2_reaction Heat at 90-100°C (Inert Atmosphere) s2_reagents->s2_reaction s2_workup Aqueous Workup, Extraction s2_reaction->s2_workup s2_product Crude Pentyl 5-(4-methoxyphenyl) thiophene-2-carboxylate s2_workup->s2_product s3_reagents Base (NaOH or LiOH) in THF/Water s2_product->s3_reagents s3_reaction Stir at RT s3_reagents->s3_reaction s3_workup Acidify (HCl), Filter s3_reaction->s3_workup s3_product 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid s3_workup->s3_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand fresh and handled under inert conditions? start->check_catalyst check_atmosphere Was the reaction thoroughly degassed and kept under N2/Ar? start->check_atmosphere check_reagents Are the boronic acid and aryl halide pure and dry? start->check_reagents check_conditions Are the base, solvent, and temperature appropriate? start->check_conditions sol_catalyst Use fresh catalyst/ligand. Consider a more robust pre-catalyst. check_catalyst->sol_catalyst No sol_atmosphere Improve degassing procedure (e.g., freeze-pump-thaw cycles). check_atmosphere->sol_atmosphere No sol_reagents Use freshly purchased or purified reagents. Consider converting boronic acid to a more stable form (e.g., MIDA ester). check_reagents->sol_reagents No sol_conditions Screen different bases (K2CO3, K3PO4, Cs2CO3). Optimize solvent ratio (e.g., dioxane:water). Increase temperature incrementally. check_conditions->sol_conditions No

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.

alternative workup procedures for 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-methoxyphenyl)thiophene-2-carboxylic acid. The following information addresses common issues encountered during the workup and purification of this compound, particularly after its synthesis via Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction to synthesize this compound appears complete by TLC, but I'm getting a low yield after workup. What are the potential causes?

A1: Low yields can arise from several factors during the workup of carboxylic acid-containing biaryl compounds. Key areas to investigate include:

  • Incomplete Extraction: Since the product is a carboxylic acid, it will exist as a carboxylate salt under the basic conditions of the Suzuki reaction, making it water-soluble.[1] Insufficient acidification of the aqueous layer will result in the product remaining in the aqueous phase, leading to low recovery in the organic extract.

  • Precipitation of Product: Upon acidification, the carboxylic acid product may precipitate out of the aqueous solution, especially if it has poor solubility in the aqueous acidic medium. Care must be taken to either collect this precipitate or extract it promptly with a suitable organic solvent.

  • Emulsion Formation: During the extraction process, emulsions can form between the aqueous and organic layers, trapping the product and making separation difficult.

  • Catalyst Deactivation: The presence of a carboxylic acid group can sometimes interfere with the palladium catalyst, leading to incomplete reactions or the formation of byproducts, which complicates purification and lowers the yield of the desired product.[2]

Q2: I'm observing significant amounts of homocoupling byproducts from my boronic acid starting material. How can I minimize these?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings. To minimize this:

  • Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids.[3] It is crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3][4]

  • Control Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can favor the cross-coupling reaction over homocoupling.

  • Choice of Base and Solvent: The selection of base and solvent is critical. For instance, using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can sometimes reduce side reactions compared to stronger bases.[3]

Q3: What is the best way to purify the crude this compound?

A3: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Suitable solvents for recrystallization need to be determined experimentally, but ethanol or mixtures of ethanol and water are common starting points for similar carboxylic acids.

  • Column Chromatography: If recrystallization is ineffective or if there are closely related impurities, flash column chromatography can be used. A typical mobile phase would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid added to keep the carboxylic acid protonated and improve its elution profile.

Troubleshooting Guides

Issue 1: Product is insoluble in common extraction solvents (e.g., DCM, Chloroform).
  • Cause: Carboxylic acids can sometimes have poor solubility in chlorinated solvents.[1]

  • Solution:

    • Try alternative extraction solvents such as diethyl ether or ethyl acetate, which are generally better for carboxylic acids.[1]

    • If the product precipitates upon acidification, it may be more efficient to filter the solid, wash it with cold water, and then dissolve it in an appropriate organic solvent for further purification.

Issue 2: A persistent emulsion forms during the aqueous workup.
  • Cause: The presence of inorganic salts and potentially palladium residues can lead to the formation of stable emulsions.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.

    • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

    • Allow the mixture to stand undisturbed for a longer period to allow for phase separation.

Experimental Protocols

Standard Aqueous Workup Protocol
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If a solid palladium catalyst was used, filter the mixture through a pad of Celite, washing with the reaction solvent.

  • Transfer the filtrate to a separatory funnel and add water.

  • Wash the organic layer with water and then with brine.

  • To separate the carboxylic acid product, extract the organic layer with an aqueous base solution (e.g., 1M NaOH or Na₂CO₃) to convert the acid to its water-soluble carboxylate salt.

  • Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate) to remove any non-acidic organic impurities.

  • Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., 1M HCl) while stirring. The product should precipitate or be ready for extraction.

  • Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation

ParameterStandard WorkupAlternative Workup (Base Extraction)
Typical Yield 60-85%75-95%
Purity (by NMR) 85-95%>95%
Key Advantage Simpler procedureHigher purity, effective removal of non-acidic impurities
Key Disadvantage Potential for lower purityMore steps, potential for product loss during transfers

Visualizations

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup reaction_mixture Reaction Mixture (Product, Catalyst, Byproducts) cool Cool to RT reaction_mixture->cool filter_catalyst Filter Catalyst (e.g., Celite) cool->filter_catalyst add_water Add Water & Organic Solvent filter_catalyst->add_water wash Wash with Water/Brine add_water->wash acidify Acidify Aqueous Layer (pH ~2) wash->acidify extract Extract with Organic Solvent acidify->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: Standard aqueous workup workflow for this compound.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_aq_ph Check pH of Aqueous Layer After Acidification start->check_aq_ph is_ph_low Is pH <= 2? check_aq_ph->is_ph_low re_acidify Re-acidify and Re-extract is_ph_low->re_acidify No check_solubility Check for Precipitate Before Extraction is_ph_low->check_solubility Yes re_acidify->check_solubility is_precipitate Precipitate Formed? check_solubility->is_precipitate filter_solid Filter and Collect Solid Product is_precipitate->filter_solid Yes check_emulsion Persistent Emulsion? is_precipitate->check_emulsion No final_product Proceed to Purification filter_solid->final_product break_emulsion Add Brine / Filter through Celite check_emulsion->break_emulsion Yes check_emulsion->final_product No break_emulsion->final_product

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectral data for 5-(4-methoxyphenyl)thiophene-2-carboxylic acid and structurally related alternatives. The information herein is intended to assist researchers in the identification, characterization, and quality control of these compounds, which are of interest in medicinal chemistry and materials science.[1] Due to the limited availability of a fully assigned ¹H NMR spectrum for this compound in the public domain, this guide leverages data from closely related analogues to predict and interpret its spectral features.

Comparison of ¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound and two relevant comparative compounds: 5-phenylthiophene-2-carboxylic acid and 5-(p-tolyl)thiophene-2-carboxylic acid. The data is presented to highlight the influence of the substituent on the phenyl ring on the chemical shifts of the thiophene protons. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

CompoundSolventThiophene H3 (δ, multiplicity, J)Thiophene H4 (δ, multiplicity, J)Phenyl Protons (δ, multiplicity)Other Protons (δ, multiplicity)
This compound DMSO-d₆Anticipated around 7.2-7.4 (d)Anticipated around 7.7-7.9 (d)~7.7 (d), ~7.0 (d)COOH: ~13.0 (br s), OCH₃: ~3.8 (s)
5-Phenylthiophene-2-carboxylic acidDMSO-d₆7.37 (d, J=3.9)7.85 (d, J=3.9)7.78-7.76 (m), 7.49-7.41 (m)COOH: 13.2 (br s)
5-(p-tolyl)thiophene-2-carboxylic acidDMSO-d₆7.31 (d, J=3.8)7.78 (d, J=3.8)7.64 (d, J=8.1), 7.29 (d, J=8.0)COOH: 13.1 (br s), CH₃: 2.36 (s)

Note: The chemical shifts for this compound are predicted based on the analysis of its structural analogues. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H NMR spectra of aromatic carboxylic acids, adaptable for the compounds discussed.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

  • Set the appropriate acquisition parameters, including:

    • Number of scans (e.g., 16 or 32 for sufficient signal-to-noise ratio)

    • Relaxation delay (e.g., 1-2 seconds)

    • Acquisition time (e.g., 2-4 seconds)

    • Spectral width (e.g., -2 to 14 ppm)

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Structural Comparison and Rationale

The structural differences between the compared molecules and their influence on the ¹H NMR spectrum can be visualized through the following logical relationship diagram.

G Influence of Phenyl Substituent on ¹H NMR of 5-Arylthiophene-2-carboxylic Acids cluster_0 Parent Structure cluster_1 Electron-Donating Group cluster_2 Spectral Effect 5-Phenylthiophene-2-carboxylic acid 5-Phenylthiophene-2-carboxylic acid This compound This compound 5-Phenylthiophene-2-carboxylic acid->this compound -OCH₃ group 5-(p-tolyl)thiophene-2-carboxylic acid 5-(p-tolyl)thiophene-2-carboxylic acid 5-Phenylthiophene-2-carboxylic acid->5-(p-tolyl)thiophene-2-carboxylic acid -CH₃ group Upfield shift of thiophene & phenyl protons Upfield shift of thiophene & phenyl protons This compound->Upfield shift of thiophene & phenyl protons Increased electron density 5-(p-tolyl)thiophene-2-carboxylic acid->Upfield shift of thiophene & phenyl protons Increased electron density

Caption: Logical diagram illustrating the effect of electron-donating groups on the ¹H NMR chemical shifts.

The presence of an electron-donating group (methoxy or methyl) on the para-position of the phenyl ring in 5-arylthiophene-2-carboxylic acids leads to an increase in electron density on the aromatic systems. This increased shielding effect is expected to cause an upfield shift (to lower ppm values) of the signals corresponding to the thiophene and phenyl protons compared to the unsubstituted 5-phenylthiophene-2-carboxylic acid. This trend is observable in the provided data for the tolyl derivative and is anticipated for the methoxyphenyl derivative.

References

A Comparative Analysis of the Bioactivity of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid and its structural analogs. The analysis focuses on key bioactivities relevant to drug discovery, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and facilitate further research.

I. Comparative Bioactivity Data

The following tables summarize the available quantitative data for this compound and a selection of its structurally similar analogs. The data is categorized by the type of biological activity.

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene carboxylic acid derivatives is often evaluated through their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Table 1: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) by Thiophene Derivatives

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamideCOX-25.45Celecoxib-
Thiophene Derivative 1 5-LOX29.2--
Thiazolo-thiophene Derivative 4 5-LOX~57% inhibition at 100 µg/mL--
Thiophene Derivative 21 COX-20.67Celecoxib1.14
Thiophene Derivative 21 5-LOX2.33Sodium Meclofenamate5.64

Note: Specific IC50 values for this compound in COX/LOX inhibition assays were not available in the reviewed literature. The data presented is for structurally related compounds to provide a comparative context. The presence of methoxy and methyl groups on the thiophene ring structure has been associated with potent 5-LOX inhibitory activity.[1]

Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives is typically determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Various Microorganisms

Compound ClassTest OrganismMIC Range (µg/mL)
2-Thiophene carboxylic acid thioureidesGram-negative clinical strains31.25 - 250
2-Thiophene carboxylic acid thioureidesBacillus subtilis7.8 - 125
2-Thiophene carboxylic acid thioureidesMultidrug-resistant Staphylococcus aureus125 - 500
2-Thiophene carboxylic acid thioureidesCandida albicans31.25 - 62.5
2-Thiophene carboxylic acid thioureidesAspergillus niger31.25 - 62.5
Thiophene derivatives 4, 5, 8 Colistin-Resistant Acinetobacter baumannii16 - 32 mg/L
Thiophene derivatives 4, 8 Colistin-Resistant Escherichia coli8 - 32 mg/L
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Note: Specific MIC values for this compound were not found in the reviewed literature. The data presented is for the broader class of 2-thiophene carboxylic acid derivatives and other substituted thiophenes to indicate the potential antimicrobial spectrum.[2]

Enzyme Inhibition: D-Amino Acid Oxidase (DAO)

D-amino acid oxidase (DAO) is a flavoenzyme that plays a role in the metabolism of D-amino acids. Inhibition of DAO is a therapeutic strategy for various neurological disorders.

Table 3: Inhibition of D-Amino Acid Oxidase (DAO) by 5-Arylthiophene-2-carboxylic Acid Derivatives

CompoundIC50 (µM)
5-Phenylthiophene-2-carboxylic acid7.8
5-(4-Chlorophenyl)thiophene-2-carboxylic acid-
5-(4-Bromophenyl)thiophene-2-carboxylic acid-
4,5-Disubstituted thiophene-2-carboxylic acid analogs (1k, 1l)0.09 - 0.36

Note: While a specific IC50 value for the 4-methoxy substituted compound was not available, the data indicates that substitutions on the phenyl ring and the thiophene ring significantly influence DAO inhibitory activity. Small substituents on the thiophene ring are well-tolerated.[3]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate the findings and conduct further investigations.

Anti-inflammatory Assays

This model is a standard for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.

  • Compound Administration: The test compound, this compound or its analogs, is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

This assay determines the ability of a compound to inhibit the COX enzymes.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Incubation: The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution for a specified period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated.

This assay assesses the inhibitory effect of a compound on the 5-LOX enzyme.

  • Enzyme Source: 5-LOX can be obtained from potato tubers or recombinant sources.

  • Assay Procedure: The assay mixture contains the 5-LOX enzyme, the test compound at various concentrations, and linoleic acid as the substrate in a suitable buffer.

  • Measurement: The formation of hydroperoxides from linoleic acid is monitored spectrophotometrically at 234 nm.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

D-Amino Acid Oxidase (DAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DAO enzyme.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the DAO enzyme, a D-amino acid substrate (e.g., D-serine), and a detection system.

  • Detection: The production of hydrogen peroxide, a product of the DAO reaction, can be measured using a colorimetric or fluorometric assay, often involving horseradish peroxidase and a suitable substrate.

  • Procedure: The test compound is pre-incubated with the DAO enzyme before the addition of the D-amino acid substrate to initiate the reaction.

  • Measurement: The change in absorbance or fluorescence is measured over time using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

III. Signaling Pathways and Experimental Workflows

The biological effects of 5-arylthiophene-2-carboxylic acid derivatives are often mediated through the modulation of key signaling pathways involved in inflammation. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

G cluster_workflow Experimental Workflow for Bioactivity Screening A Compound Synthesis (5-Arylthiophene-2-carboxylic acids) B In Vitro Assays - Enzyme Inhibition (COX, LOX, DAO) - Antimicrobial (MIC) A->B C In Vivo Assays (e.g., Carrageenan-induced paw edema) B->C D Data Analysis (IC50, MIC, % Inhibition) C->D E Structure-Activity Relationship (SAR) Studies D->E

A generalized workflow for the synthesis and biological evaluation of thiophene derivatives.

The anti-inflammatory effects of many compounds, including potentially 5-arylthiophene-2-carboxylic acids, are mediated through the inhibition of pro-inflammatory signaling cascades. Two critical pathways are the Toll-like receptor 4 (TLR4) and the nuclear factor-kappa B (NF-κB) pathways.

G cluster_pathway TLR4/NF-κB Signaling Pathway in Inflammation LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB->Genes activates Compound Thiophene Derivative (Potential Inhibitor) Compound->IKK Inhibits? Compound->NFkB Inhibits?

References

Spectroscopic Validation of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a critical step. This guide provides a comparative overview of the spectroscopic validation of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, a versatile building block in materials science and medicinal chemistry. We will explore its synthesis via the widely-used Suzuki-Miyaura cross-coupling reaction and contrast this with the Gewald synthesis as an alternative approach to the thiophene core. Detailed experimental protocols and a comprehensive analysis of the spectroscopic data are provided to ensure accurate validation.

Synthesis of this compound

The synthesis of this compound is commonly achieved through a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the thiophene and phenyl rings, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Method 1: Suzuki-Miyaura Cross-Coupling and Hydrolysis

A prevalent method for the synthesis of 5-arylthiophene-2-carboxylic acids involves the Suzuki-Miyaura cross-coupling of a 5-halothiophene-2-carboxylate with an arylboronic acid. This is followed by the hydrolysis of the ester to the carboxylic acid.

Reaction Scheme:

  • Suzuki-Miyaura Coupling: Methyl 5-bromothiophene-2-carboxylate is reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Hydrolysis: The resulting methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is then hydrolyzed using a base such as sodium hydroxide in a mixture of water and an organic solvent like methanol, followed by acidification to precipitate the carboxylic acid.

Alternative Synthetic Approach: The Gewald Synthesis

For a comparative perspective, the Gewald reaction offers a powerful one-pot method for the synthesis of highly substituted 2-aminothiophenes. While this method does not directly yield the target molecule of this guide, it represents a fundamentally different and efficient approach to constructing the thiophene ring from acyclic precursors. This highlights the varied synthetic strategies available for accessing functionalized thiophenes.

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. This multicomponent reaction provides a rapid route to 2-aminothiophenes, which can be further modified.

Spectroscopic Validation of this compound

The successful synthesis of this compound must be confirmed through a suite of spectroscopic techniques. The following tables summarize the expected data for the target compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.70d1HThiophene-H3
~7.65d2HPhenyl-H (ortho to OCH₃)
~7.35d1HThiophene-H4
~7.00d2HPhenyl-H (meta to OCH₃)
~3.85s3HMethoxy (-OCH₃)
~13.0 (broad)s1HCarboxylic acid (-COOH)
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~163Carboxylic acid (-C OOH)
~160Phenyl-C (para to thiophene)
~149Thiophene-C 5
~136Thiophene-C 2
~133Thiophene-C 3
~127Phenyl-C H (ortho to OCH₃)
~126Phenyl-C (ipso)
~125Thiophene-C H4
~115Phenyl-C H (meta to OCH₃)
~55Methoxy (-OC H₃)
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-2500BroadO-H stretch (carboxylic acid dimer)
~1680StrongC=O stretch (carboxylic acid)
~1605, 1500Medium-StrongC=C stretch (aromatic rings)
~1250StrongC-O stretch (aryl ether)
~830StrongC-H out-of-plane bend (para-substituted phenyl)
Table 4: Mass Spectrometry Data
m/zInterpretation
234[M]⁺ (Molecular ion)
219[M - CH₃]⁺
189[M - COOH]⁺
171[M - COOH - H₂O]⁺

Experimental Protocols

Synthesis of this compound

Step 1: Suzuki-Miyaura Coupling A mixture of methyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) is suspended in a 4:1 mixture of toluene and ethanol. The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is then added, and the reaction mixture is heated to reflux under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

Step 2: Hydrolysis The purified methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is dissolved in a mixture of methanol and water (2:1). Sodium hydroxide (3.0 eq) is added, and the mixture is heated to reflux for 4 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is diluted with water and washed with diethyl ether. The aqueous layer is then acidified with 2M HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried under vacuum.

Spectroscopic Analysis Protocols
  • ¹H and ¹³C NMR Spectroscopy : Spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy : The infrared spectrum is recorded using a Fourier Transform Infrared spectrometer. The solid sample is analyzed using the KBr pellet method or as a thin film on a salt plate.

  • Mass Spectrometry : The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced directly, and the fragmentation pattern is analyzed.

Visualizing the Workflow and Validation Logic

Synthesis and Validation Workflow

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Start Methyl 5-bromothiophene-2-carboxylate + 4-methoxyphenylboronic acid Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) Start->Suzuki Intermediate Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate Suzuki->Intermediate Hydrolysis Base Hydrolysis (NaOH) then Acidification (HCl) Intermediate->Hydrolysis Product This compound Hydrolysis->Product NMR 1H & 13C NMR Product->NMR IR FTIR Product->IR MS Mass Spectrometry Product->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic validation.

Logic of Spectroscopic Validation

G cluster_data Experimental Data cluster_interpretation Interpretation H_NMR 1H NMR Spectrum: - Chemical Shifts - Integration - Multiplicity H_Interp Proton Environment & Connectivity H_NMR->H_Interp C_NMR 13C NMR Spectrum: - Number of Signals - Chemical Shifts C_Interp Carbon Skeleton C_NMR->C_Interp IR_Spec IR Spectrum: - Characteristic Absorptions (O-H, C=O, C-O) IR_Interp Functional Groups Present IR_Spec->IR_Interp MS_Spec Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern MS_Interp Molecular Weight & Formula Fragments MS_Spec->MS_Interp Confirmed_Structure Confirmed Structure: 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid H_Interp->Confirmed_Structure C_Interp->Confirmed_Structure IR_Interp->Confirmed_Structure MS_Interp->Confirmed_Structure

Caption: The logical flow of spectroscopic data interpretation.

Unveiling the Molecular Architecture: A Comparative Guide to the Crystal Structure of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative analysis of the crystal structure of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While specific crystallographic data for this compound is not publicly available, we can infer its likely structural characteristics by comparing it with the known crystal structures of its constituent moieties: thiophene-2-carboxylic acid and 4-methoxybenzoic acid (p-anisic acid). This analysis is supported by the standard experimental protocol for single-crystal X-ray diffraction, the definitive method for determining molecular structures.

Comparative Crystallographic Data

To provide a framework for understanding the probable crystal structure of this compound, the following table summarizes the crystallographic data for the related compounds, p-anisic acid and thiophene-2-carboxylic acid. These molecules represent the methoxyphenyl and thiophene carboxylic acid parts of the target compound, respectively.

Crystallographic Parameterp-Anisic Acid (4-Methoxybenzoic Acid)Thiophene-2-carboxylic acidThis compound (Expected)
Crystal System Monoclinic[1]OrthorhombicLikely Monoclinic or Orthorhombic
Space Group P21/a[1]Pna21-
Unit Cell Dimensions a = 16.98 Å, b = 10.95 Å, c = 3.98 Å, β = 98.7°[1]a = 10.106 Å, b = 14.299 Å, c = 16.092 Å-
Molecules per Unit Cell (Z) 4[1]8-

Data for this compound is predicted based on the analysis of its components.

In-Depth Look at Structural Features

The crystal structure of this compound is expected to be influenced by the planar nature of both the thiophene and benzene rings. The methoxy group on the phenyl ring and the carboxylic acid group on the thiophene ring will play crucial roles in the intermolecular interactions that dictate the crystal packing. Hydrogen bonding between the carboxylic acid groups is a highly probable interaction, leading to the formation of dimers, a common motif in the crystal structures of carboxylic acids.

The dihedral angle between the thiophene and phenyl rings will be a key feature of the molecular conformation. Steric hindrance between the rings may cause a non-planar arrangement, which can have significant implications for the compound's electronic properties and its ability to pack efficiently in a crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction.[2][3][4] This powerful analytical technique allows for the precise measurement of the electron density distribution within a crystal, revealing the atomic positions with high accuracy.

Step-by-Step Experimental Workflow:
  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound.[2][3] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm, and free of defects.[2]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. This allows the crystal to be precisely oriented in the X-ray beam.

  • Data Collection: The mounted crystal is then placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.[3] The intensity and position of thousands of reflections are recorded.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain a highly accurate and detailed three-dimensional model of the molecule.[3]

  • Data Analysis and Visualization: The final structural model provides a wealth of information, including bond lengths, bond angles, and details of intermolecular interactions. This data is then visualized using specialized software.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_analysis Data Interpretation synthesis Synthesis of 5-(4-methoxyphenyl)thiophene- 2-carboxylic acid purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis (Bond Lengths, Angles) refinement->analysis visualization Visualization analysis->visualization

Workflow for Single-Crystal X-ray Diffraction Analysis.

This comprehensive approach, combining comparative analysis with established experimental protocols, provides a robust framework for understanding the crystal structure of this compound. The insights gained from such studies are invaluable for guiding the design of new molecules with tailored properties for applications in drug discovery and materials science.

References

comparative study of different synthetic routes to 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Introduction

This compound is a valuable heterocyclic compound utilized as a building block in the development of organic semiconductors, pharmaceuticals, and advanced materials.[1][2][3][4][5][6] Its synthesis is of considerable interest to researchers in medicinal chemistry and materials science. This guide provides a comparative analysis of two primary synthetic routes to this target molecule: a modern palladium-catalyzed cross-coupling reaction and a classical multi-step thiophene ring construction. The comparison will be based on experimental data, reaction efficiency, and procedural complexity to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds. In this approach, a 5-halothiophene-2-carboxylic acid derivative is coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. This route is characterized by its high yields, functional group tolerance, and relatively mild reaction conditions.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of methyl 5-bromothiophene-2-carboxylate (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) is prepared in a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The mixture is degassed with an inert gas (e.g., argon or nitrogen). A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), is then added, and the reaction mixture is heated to 80-90 °C for 12-24 hours.[7][9] After completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude ester is then purified by column chromatography. The final step involves the hydrolysis of the methyl ester to the carboxylic acid, typically by heating with a base like sodium hydroxide in a mixture of water and an organic solvent, followed by acidification.

Advantages and Disadvantages

Advantages:

  • High Yields: This method generally provides good to excellent yields of the desired product.[7]

  • High Selectivity: The coupling reaction is highly regioselective.

  • Mild Conditions: The reaction can be carried out under relatively mild heating and with a variety of functional groups tolerated.

  • Commercially Available Starting Materials: The required starting materials, such as 5-bromothiophene-2-carboxylic acid and 4-methoxyphenylboronic acid, are commercially available.

Disadvantages:

  • Cost of Catalyst: Palladium catalysts can be expensive, which may be a consideration for large-scale synthesis.

  • Metal Contamination: The final product may contain trace amounts of palladium, which need to be removed, especially for pharmaceutical applications.

Route 2: Classical Thiophene Synthesis (via Gewald Reaction Precursor)

Multi-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate This step involves a Knoevenagel condensation. 4-Methoxybenzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.0 eq.) are refluxed in ethanol in the presence of a catalytic amount of a base like piperidine for 2-4 hours. The product precipitates upon cooling and can be collected by filtration.

Step 2: Synthesis of Ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate This is a Gewald reaction. The ethyl 2-cyano-3-(4-methoxyphenyl)acrylate from the previous step (1.0 eq.), elemental sulfur (1.1 eq.), and a base such as morpholine or diethylamine (2.0 eq.) are stirred in a solvent like ethanol or DMF at 50-60 °C for several hours.[3] The product is isolated by pouring the reaction mixture into water and collecting the precipitate.

Step 3: Diazotization and Sandmeyer-type Reaction The amino group at the 2-position is first converted to a diazonium salt using sodium nitrite and a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C). This is followed by a Sandmeyer-type reaction to remove the diazonium group, for example, by treatment with hypophosphorous acid.

Step 4: Hydrolysis of the Ester The ethyl ester is hydrolyzed to the carboxylic acid using a base like potassium hydroxide in ethanol and water, followed by acidification to yield the final product, this compound.

Advantages and Disadvantages

Advantages:

  • Low-Cost Reagents: The starting materials for this route are generally less expensive than the palladium catalysts and boronic acids used in the Suzuki coupling.

Disadvantages:

  • Multiple Steps: The synthesis involves several steps, which can be time-consuming and labor-intensive.

  • Lower Overall Yield: The overall yield is likely to be significantly lower than the Suzuki coupling route due to the multiple transformations.

  • Harsh Reagents: Some steps may require the use of hazardous reagents like sodium nitrite and strong acids.

  • Purification Challenges: Purification of intermediates at each step can be challenging and may lead to material loss.

Quantitative Data Comparison

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Classical Synthesis (Gewald-based)
Number of Steps 2 (Coupling and Hydrolysis)4+
Typical Overall Yield 60-80%[7]15-30% (Estimated)
Key Reagents 5-Bromothiophene-2-carboxylate, 4-Methoxyphenylboronic acid, Palladium catalyst, Base4-Methoxybenzaldehyde, Ethyl cyanoacetate, Sulfur, Base, NaNO₂, H₃PO₂
Reaction Conditions Mild to moderate heating (80-90 °C)Varies from room temperature to reflux; requires low-temperature diazotization
Catalyst Palladium-basedBase catalyst in initial steps
Scalability Good, but catalyst cost can be a factorMore complex to scale up due to multiple steps and purifications

Visualizing the Synthetic Pathways

Suzuki_Miyaura_Coupling Thiophene Methyl 5-bromothiophene-2-carboxylate Reaction Suzuki-Miyaura Coupling Thiophene->Reaction BoronicAcid 4-Methoxyphenylboronic acid BoronicAcid->Reaction CoupledEster Methyl 5-(4-methoxyphenyl) -thiophene-2-carboxylate Reaction->CoupledEster Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90°C FinalProduct 5-(4-methoxyphenyl) -thiophene-2-carboxylic acid CoupledEster->FinalProduct 1. NaOH, H₂O/EtOH 2. H⁺

Caption: Synthetic pathway via Suzuki-Miyaura cross-coupling.

Classical_Synthesis Aldehyde 4-Methoxy- benzaldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Cyanoacetate Ethyl cyanoacetate Cyanoacetate->Knoevenagel Sulfur Sulfur Gewald Gewald Reaction Sulfur->Gewald Acrylate Ethyl 2-cyano-3- (4-methoxyphenyl)acrylate Knoevenagel->Acrylate Piperidine, EtOH, Reflux AminoThiophene Ethyl 2-amino-5- (4-methoxyphenyl) -thiophene-2-carboxylate Gewald->AminoThiophene Morpholine, EtOH, 50°C Diazotization Diazotization/ Reduction DeaminatedEster Ethyl 5-(4-methoxyphenyl) -thiophene-2-carboxylate Diazotization->DeaminatedEster 1. NaNO₂, H₂SO₄ 2. H₃PO₂ Hydrolysis Hydrolysis FinalProduct 5-(4-methoxyphenyl) -thiophene-2-carboxylic acid Hydrolysis->FinalProduct 1. KOH, H₂O/EtOH 2. H⁺ Acrylate->Gewald AminoThiophene->Diazotization DeaminatedEster->Hydrolysis

Caption: A plausible multi-step classical synthetic pathway.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction stands out as the superior route in terms of efficiency, yield, and simplicity. It is a robust and reliable method, particularly for laboratory-scale synthesis and for creating libraries of analogous compounds. The classical, multi-step approach, while illustrative of fundamental thiophene chemistry, is less practical due to its lower overall yield and greater number of synthetic operations. For process development and large-scale manufacturing, the higher cost of the palladium catalyst in the Suzuki route might warrant further optimization, such as catalyst loading reduction or the use of more economical catalytic systems. However, for most research and development applications, the Suzuki-Miyaura coupling is the recommended and more straightforward pathway to obtain the target molecule.

References

A Comprehensive Guide to Confirming the Identity of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical techniques and expected experimental data for the confirmation of the identity of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid. It is intended to assist researchers in distinguishing this compound from potential isomers and synthetic impurities, ensuring the quality and reliability of their research.

The accurate identification of chemical compounds is a cornerstone of scientific research, particularly in the fields of medicinal chemistry and materials science. This compound is a versatile building block used in the development of organic semiconductors and potential pharmaceutical agents.[1] Its precise characterization is crucial for ensuring the reproducibility of synthetic protocols and the integrity of subsequent biological or material-based studies. This guide outlines the standard analytical methodologies and provides a comparative analysis of the expected spectral data for the target compound and its potential alternatives.

Experimental Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for the comprehensive identification and purity assessment of a synthesized batch of this compound.

Workflow for Identity Confirmation of this compound cluster_synthesis Synthesis & Initial Assessment cluster_spectroscopic Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_confirmation Confirmation synthesis Synthesized Product tlc Thin Layer Chromatography (TLC) synthesis->tlc Initial Purity Check ftir FTIR Spectroscopy tlc->ftir nmr NMR Spectroscopy (1H & 13C) tlc->nmr ms Mass Spectrometry (MS) tlc->ms data_comparison Compare with Reference Data & Alternatives ftir->data_comparison nmr->data_comparison ms->data_comparison identity_confirmed Identity Confirmed data_comparison->identity_confirmed

Caption: A flowchart outlining the key steps for the synthesis and analytical confirmation of this compound.

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected and comparative spectral data for this compound and its potential isomers or impurities. This data is essential for distinguishing the target compound from closely related structures.

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

CompoundAromatic Protons (ppm)Methoxyl Protons (ppm)Carboxylic Acid Proton (ppm)
This compound ~7.7 (d, 2H, Ar-H), ~7.6 (d, 1H, Th-H), ~7.3 (d, 1H, Th-H), ~7.0 (d, 2H, Ar-H)~3.8 (s, 3H)~13.0 (br s, 1H)
3-(4-methoxyphenyl)thiophene-2-carboxylic acid (Isomer)~7.5-7.8 (m, 4H, Ar-H & Th-H), ~7.0 (d, 2H, Ar-H)~3.8 (s, 3H)~12.9 (br s, 1H)
5-(3-methoxyphenyl)thiophene-2-carboxylic acid (Isomer)~7.1-7.6 (m, 6H, Ar-H & Th-H)~3.8 (s, 3H)~13.0 (br s, 1H)
Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate (Impurity)~7.7 (d, 2H, Ar-H), ~7.6 (d, 1H, Th-H), ~7.3 (d, 1H, Th-H), ~7.0 (d, 2H, Ar-H)~3.8 (s, 3H, Ar-OCH3), ~3.9 (s, 3H, Ester-OCH3)Absent

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

CompoundCarboxylic Carbon (ppm)Aromatic & Thiophene Carbons (ppm)Methoxyl Carbon (ppm)
This compound ~163~160, ~145, ~135, ~133, ~128, ~126, ~125, ~115~55
3-(4-methoxyphenyl)thiophene-2-carboxylic acid (Isomer)~164~159, ~140, ~138, ~131, ~130, ~129, ~128, ~114~55
5-(3-methoxyphenyl)thiophene-2-carboxylic acid (Isomer)~163~159, ~145, ~136, ~133, ~130, ~128, ~121, ~116, ~114~55
Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate (Impurity)~162 (Ester C=O)~160, ~144, ~134, ~132, ~128, ~126, ~125, ~115~55 (Ar-OCH3), ~52 (Ester-OCH3)

Table 3: Mass Spectrometry and FTIR Data

CompoundMolecular Weight ( g/mol )Mass Spectrum (m/z)Key FTIR Absorptions (cm-1)
This compound 234.27[2]Expected [M-H]- at 233 or [M+H]+ at 235.~3000-2850 (O-H stretch, carboxylic acid), ~1680 (C=O stretch, carboxylic acid), ~1600, ~1500 (C=C aromatic stretch), ~1250 (C-O stretch, ether)
3-(4-methoxyphenyl)thiophene-2-carboxylic acid (Isomer)234.27Expected [M-H]- at 233 or [M+H]+ at 235. Fragmentation pattern may differ from the 5-isomer.Similar to the 5-isomer, with potential minor shifts in the fingerprint region.
5-(3-methoxyphenyl)thiophene-2-carboxylic acid (Isomer)234.27Expected [M-H]- at 233 or [M+H]+ at 235. Fragmentation pattern may differ from the 4-methoxy isomer.Similar to the 4-methoxy isomer, with potential minor shifts in the fingerprint region.
Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate (Impurity)248.30Expected [M]+• at 248 or [M+H]+ at 249.~1720 (C=O stretch, ester), ~1600, ~1500 (C=C aromatic stretch), ~1250 (C-O stretch, ether and ester). Absence of broad O-H stretch.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is recommended due to the good solubility of the carboxylic acid and to observe the exchangeable carboxylic acid proton.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • The spectral width should cover the range of 0-14 ppm.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • The spectral width should cover the range of 0-200 ppm.

  • Data Analysis: Process the spectra using appropriate software. Reference the residual solvent peak of DMSO-d6 (δ ~2.50 ppm for 1H and δ ~39.52 ppm for 13C). Compare the obtained chemical shifts, coupling constants, and integration values with the data provided in Tables 1 and 2.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this polar analyte.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis:

    • Infuse the sample solution directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes to observe [M+H]+ and [M-H]- ions, respectively.

    • High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the compound and its potential alternatives (Table 3).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory for solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect the spectrum over a range of 4000-400 cm-1.

    • Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, aromatic C=C stretches, and C-O ether stretches. Compare these with the expected values in Table 3.

Conclusion

The definitive identification of this compound requires a multi-technique analytical approach. By systematically applying NMR and FTIR spectroscopy, and mass spectrometry, and comparing the acquired data with the reference values provided in this guide, researchers can confidently confirm the identity and purity of their synthesized compound. This rigorous characterization is an indispensable step in ensuring the validity and reproducibility of research in drug discovery and materials science.

References

A Comparative Guide to the Analysis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid: LC-MS, HPLC-UV, and GC-MS Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the quantitative analysis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, a versatile building block in pharmaceutical and materials science research. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and performance data to aid in selecting the most suitable method for your research needs.

Performance Comparison

The selection of an analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the analysis of aromatic carboxylic acids.

ParameterLC-MS/MS (with Derivatization)HPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) 0.01 - 1 ng/mL10 - 100 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL50 - 200 ng/mL5 - 50 ng/mL
Linearity (r²) > 0.995> 0.998> 0.999
Precision (%RSD) < 15%< 5%< 10%
Accuracy (%Recovery) 90 - 110%95 - 105%85 - 115%
Selectivity Very High (based on mass-to-charge ratio)Moderate (potential for co-elution)High (with good chromatographic separation)
Throughput HighHighModerate (due to derivatization and longer run times)
Derivatization Often required to improve ionization and retentionNot typically requiredRequired for volatility

Detailed Experimental Protocols

LC-MS/MS Analysis (with 3-Nitrophenylhydrazine Derivatization)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. Derivatization with 3-nitrophenylhydrazine (3-NPH) enhances the ionization efficiency and chromatographic retention of the analyte on a reversed-phase column.[1]

a) Sample Preparation (Derivatization)

  • Standard and Sample Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare working standards by serial dilution. For unknown samples, perform an appropriate extraction to isolate the analyte.

  • Derivatization Reaction: To 40 µL of the standard or sample extract, add 20 µL of 200 mM 3-NPH in 50% acetonitrile/water and 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) containing 6% pyridine in 50% acetonitrile/water.[1]

  • Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.[1]

  • Dilution and Centrifugation: After incubation, dilute the reaction mixture to 1.4 mL with 50% acetonitrile/water and centrifuge to remove any particulates before injection.[1]

b) Chromatographic and Mass Spectrometric Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient starting from 15% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: To be determined by infusing a derivatized standard of this compound. The precursor ion will be the [M+H]⁺ of the derivatized analyte, and the product ions will be characteristic fragments.

HPLC-UV Analysis

This method is a robust and cost-effective option for the quantification of this compound, particularly at higher concentrations, as the aromatic and thiophene rings provide strong UV absorbance.

a) Sample Preparation

  • Solution Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Prepare working standards by serial dilution.

  • Extraction (if necessary): For complex samples, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions

  • HPLC System: Standard HPLC with a UV detector

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water with 0.1% phosphoric acid or formic acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: Based on the UV spectrum of this compound. A wavelength around 254 nm or the lambda max of the compound should be selected.

GC-MS Analysis (with Silylation Derivatization)

GC-MS provides high chromatographic resolution and definitive identification based on mass spectra. However, it requires derivatization to make the carboxylic acid volatile.

a) Sample Preparation (Silylation)

  • Drying: Evaporate the solvent from the sample or standard to complete dryness under a stream of nitrogen. It is crucial to have an anhydrous environment for silylation.

  • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.

  • Reaction: Cap the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Injection: After cooling to room temperature, the sample is ready for injection into the GC-MS.

b) Chromatographic and Mass Spectrometric Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • Injector Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental processes and aid in the selection of the most appropriate analytical technique, the following diagrams have been generated.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard Derivatization Add 3-NPH and EDC Sample->Derivatization Incubation Incubate at 40°C Derivatization->Incubation Dilution Dilute and Centrifuge Incubation->Dilution Injection Inject into UHPLC Dilution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS experimental workflow for the analysis of this compound.

Method_Selection Start Start: Need to quantify this compound HighSensitivity Is high sensitivity (trace levels) required? Start->HighSensitivity ComplexMatrix Is the sample matrix complex? HighSensitivity->ComplexMatrix No LCMS Use LC-MS/MS HighSensitivity->LCMS Yes HighThroughput Is high throughput essential? ComplexMatrix->HighThroughput No ComplexMatrix->LCMS Yes GC_Available Is GC-MS available? HighThroughput->GC_Available No HPLC Use HPLC-UV HighThroughput->HPLC Yes GC_Available->HPLC No GCMS Use GC-MS GC_Available->GCMS Yes

References

Comparative Efficacy of 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid Derivatives: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists, this report details the comparative efficacy of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid derivatives in two key therapeutic areas: anti-tubercular and anti-inflammatory applications. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Derivatives of this compound have emerged as a promising class of compounds with diverse pharmacological activities. Their structural scaffold has been the focus of numerous medicinal chemistry efforts, leading to the development of potent anti-tubercular and anti-inflammatory agents. This guide provides an objective comparison of the performance of various analogs, offering valuable insights for drug discovery and development professionals.

Anti-Tubercular Activity

A series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives, which are structurally related to the core compound of interest, have been synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC), a key indicator of a compound's potency, was determined for these derivatives.

Quantitative Data: Anti-Tubercular Efficacy

The following table summarizes the MIC values for a selection of these thiophene derivatives, highlighting the impact of different substitutions on their anti-tubercular activity.[1][2]

Compound IDR GroupMIC (μM)
10d 2,6-dichlorobenzyl1.9
15 4-fluorobenzyl3.1
12h 3-chlorobenzyl6.2
12k 4-methylbenzyl7.7

Lower MIC values indicate higher potency.

Experimental Protocol: MIC Determination against Mycobacterium tuberculosis H37Rv

The anti-tubercular activity of the compounds was assessed using the Microplate Alamar Blue Assay (MABA).

  • Preparation of Mycobacterial Suspension: Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80. The culture was incubated at 37°C until it reached the mid-log phase. The turbidity of the bacterial suspension was adjusted to a McFarland standard of 1.0.

  • Drug Dilution: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound were prepared in a 96-well microplate using the supplemented 7H9 broth.

  • Inoculation and Incubation: The standardized mycobacterial suspension was added to each well containing the diluted compounds. The final volume in each well was 200 μL. The plates were sealed and incubated at 37°C for 7 days.

  • Alamar Blue Addition and Reading: After the incubation period, 20 μL of Alamar Blue solution and 12.5 μL of 20% Tween 80 were added to each well. The plates were re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

Anti-Inflammatory Activity

Thiophene derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and by modulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of these compounds are largely attributed to their ability to interfere with the arachidonic acid cascade and downstream signaling pathways, including the NF-κB and MAPK pathways.

inflammatory_pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids NFkB_activation NF-κB Activation Inflammatory Stimuli->NFkB_activation MAPK_activation MAPK Activation Inflammatory Stimuli->MAPK_activation Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Gene Expression Pro-inflammatory Gene Expression NFkB_activation->Gene Expression MAPK_activation->Gene Expression Cytokines TNF-α, IL-6 Gene Expression->Cytokines Cytokines->Inflammation Thiophene Derivatives Thiophene Derivatives Thiophene Derivatives->COX2 Inhibition Thiophene Derivatives->LOX5 Inhibition Thiophene Derivatives->NFkB_activation Inhibition Thiophene Derivatives->MAPK_activation Inhibition

Caption: General overview of the inflammatory cascade and points of intervention for thiophene derivatives.

Quantitative Data: In Vivo Anti-Inflammatory Efficacy

The following table presents representative data on the in vivo anti-inflammatory activity of thiophene derivatives, evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the compound's effectiveness.

Compound ClassDose (mg/kg)Edema Inhibition (%)Reference
2,5-disubstituted thiophenes5045-65[3]
2,3,5-trisubstituted thiophenes10020-66[3]
Ibuprofen (Standard)100~50[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4][5][6]

  • Animals: Male Wistar rats (150-200 g) are used for the study. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. A control group receives only the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of the compounds to inhibit the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme in a 96-well plate for a specific duration to allow for binding.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of arachidonic acid. After a set incubation period, the reaction is terminated by adding a stop solution.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Experimental Workflow: Cytokine Level Measurement

cytokine_measurement_workflow cluster_sample Sample Collection cluster_processing Sample Processing cluster_elisa ELISA Assay cluster_analysis Data Analysis Blood Sample Blood Sample Centrifugation Centrifugation Blood Sample->Centrifugation Serum Collection Serum Collection Centrifugation->Serum Collection Add Sample Add serum samples and standards Serum Collection->Add Sample Plate Coating Coat plate with capture antibody Add Detection Ab Add detection antibody Add Sample->Add Detection Ab Add Enzyme Conjugate Add enzyme conjugate Add Detection Ab->Add Enzyme Conjugate Add Substrate Add substrate and develop color Add Enzyme Conjugate->Add Substrate Read Absorbance Read absorbance at 450 nm Add Substrate->Read Absorbance Standard Curve Standard Curve Read Absorbance->Standard Curve Calculate Concentration Calculate cytokine concentration Standard Curve->Calculate Concentration

Caption: A typical workflow for measuring cytokine levels (TNF-α, IL-6) using an ELISA assay.

Conclusion

The derivatives of this compound represent a versatile scaffold for the development of new therapeutic agents. The presented data demonstrates their potential as both anti-tubercular and anti-inflammatory drugs. Structure-activity relationship studies reveal that modifications to the substituents on the thiophene and phenyl rings can significantly impact their efficacy. The experimental protocols provided in this guide offer a standardized framework for the evaluation and comparison of novel analogs, facilitating the identification of lead candidates for further preclinical and clinical development. The visualization of the key signaling pathways offers a deeper understanding of their mechanism of action, which is crucial for rational drug design.

References

A Comparative Guide to Monocarboxylate Transporter 4 (MCT4) Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 5-(4-methoxyphenyl)thiophene-2-carboxylic acid is recognized as a versatile scaffold in medicinal chemistry for the synthesis of potential new pharmaceutical agents, publicly available benchmark studies detailing its specific biological performance against cancer models are limited.[1] However, the structural motif of a carboxylic acid on an aromatic scaffold is central to a promising class of cancer therapeutics that target cellular metabolism. This guide focuses on a key target in this domain: Monocarboxylate Transporter 4 (MCT4).

MCT4 is a critical transporter protein responsible for the efflux of lactate from highly glycolytic cancer cells.[2] This process is vital for maintaining intracellular pH, sustaining high rates of glycolysis (the Warburg effect), and shaping an acidic tumor microenvironment that promotes invasion and suppresses the immune response.[3] Consequently, inhibiting MCT4 has emerged as a compelling strategy to induce intracellular acidification and metabolic crisis in cancer cells.[4] This guide provides a comparative analysis of key MCT4 inhibitors, presenting quantitative data, experimental protocols, and relevant biological pathways for researchers and drug development professionals.

Quantitative Comparison of MCT Inhibitor Potency

The efficacy and selectivity of MCT inhibitors are crucial for their therapeutic potential. The following table summarizes the inhibitory activities of several well-characterized compounds against MCT1 and MCT4. Potency is typically measured by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

CompoundPrimary Target(s)MCT4 PotencyMCT1 PotencyKey Characteristics & Selectivity
AZD0095 MCT4IC₅₀: 1.3 nM [5][6][7]>1000-fold selectivity vs MCT1[6]Potent, selective, and orally active MCT4 inhibitor.[5]
VB124 MCT4IC₅₀: 8.6 nM (import)[8][9]IC₅₀: 19 nM (export)[8][9]IC₅₀: 24 µM[8][9]Potent and highly selective for MCT4 over MCT1 (>1000-fold).[10]
Syrosingopine MCT1 / MCT4IC₅₀: 40 nM [11]IC₅₀: 2500 nM[11]Dual inhibitor with ~60-fold higher potency for MCT4 over MCT1.[8][12]
MCT-IN-1 MCT1 / MCT4IC₅₀: 14 nM [8]IC₅₀: 9 nM[8]Potent dual inhibitor of both MCT1 and MCT4.[8]
AR-C155858 MCT1 / MCT2No activityKᵢ: 2.3 nM [13][14][15]Potent MCT1/MCT2 inhibitor, often used as a tool to study MCT1.

Signaling Pathway and Therapeutic Rationale

Inhibition of MCT4 disrupts the metabolic symbiosis within a tumor. Glycolytic cancer cells, often in the hypoxic core of a tumor, rely on MCT4 to export lactate. Blocking this transporter leads to a buildup of intracellular lactate and protons, causing acidification, inhibition of glycolysis, and ultimately, cell death.

G cluster_cell Glycolytic Cancer Cell cluster_tme Tumor Microenvironment (TME) Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate + H+ Pyruvate->Lactate_in LDH-A MCT4 MCT4 Lactate_in->MCT4 Export pH_down Intracellular Acidification Lactate_in->pH_down Accumulation (due to block) Lactate_out Extracellular Lactate + H+ MCT4->Lactate_out Glycolysis_inhibit Glycolysis Inhibition pH_down->Glycolysis_inhibit Apoptosis Apoptosis Glycolysis_inhibit->Apoptosis Immune_Supp Immune Suppression & Angiogenesis Lactate_out->Immune_Supp MCT4_Inhibitor MCT4 Inhibitor (e.g., AZD0095) MCT4_Inhibitor->MCT4 Blocks

Caption: Role of MCT4 in cancer metabolism and the effect of its inhibition.

Experimental Protocols

The following is a representative protocol for a key experiment used to determine the potency of MCT4 inhibitors.

Protocol: [¹⁴C]-L-Lactate Efflux Assay

This assay measures the ability of a compound to inhibit the export of radiolabeled lactate from cancer cells that endogenously express or have been engineered to express high levels of MCT4.

1. Cell Preparation:

  • Seed MCT4-expressing cells (e.g., MDA-MB-231) into a 24-well plate at a density that ensures they reach ~90% confluency on the day of the assay.

  • Culture overnight in standard growth medium at 37°C and 5% CO₂.

2. Radiolabel Loading:

  • Aspirate the growth medium and wash the cells once with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

  • Incubate the cells for 1 hour in a loading buffer containing [¹⁴C]-L-Lactate. This allows the cells to take up the radiolabel.

3. Inhibition and Efflux:

  • Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel and stop transport.

  • Add a pre-warmed, label-free efflux buffer containing the test inhibitor (e.g., AZD0095) at various concentrations (typically a serial dilution from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes) to allow lactate efflux.

4. Quantification:

  • At the end of the incubation, collect the supernatant (efflux medium) from each well into scintillation vials.

  • Lyse the cells remaining in the wells with a lysis buffer (e.g., 0.1M NaOH) and transfer the lysate to a separate set of scintillation vials. This represents the lactate retained within the cells.

  • Add scintillation cocktail to all vials and measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the percentage of lactate efflux for each condition: Efflux % = [CPM_supernatant / (CPM_supernatant + CPM_lysate)] * 100.

  • Normalize the results to the vehicle control.

  • Plot the normalized efflux percentage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification & Analysis A 1. Seed MCT4-expressing cells in 24-well plate B 2. Culture cells to ~90% confluency A->B C 3. Load cells with [¹⁴C]-L-Lactate B->C D 4. Wash to remove extracellular label C->D E 5. Add efflux buffer with Inhibitor (or Vehicle) D->E F 6. Incubate for a set time (e.g., 10 min) E->F G 7. Separate supernatant (effluxed) and cell lysate (retained) F->G H 8. Measure radioactivity (CPM) in both fractions via LSC G->H I 9. Calculate % Efflux and normalize to vehicle control H->I J 10. Plot dose-response curve to determine IC₅₀ I->J

Caption: Workflow for a [¹⁴C]-L-Lactate efflux inhibition assay.

References

A Comparative Guide to the Properties of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties, spectroscopic data, and biological activities of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid and three structurally related compounds: thiophene-2-carboxylic acid, 4-methoxybenzoic acid, and 5-phenylthiophene-2-carboxylic acid. This objective comparison, supported by experimental data, aims to assist researchers in understanding the structure-property relationships and potential applications of these molecules in medicinal chemistry and materials science.

Physicochemical Properties

The introduction of different substituents to the thiophene-2-carboxylic acid scaffold significantly influences its physicochemical properties. The table below summarizes key quantitative data for the selected compounds.

PropertyThis compoundThiophene-2-carboxylic acid4-Methoxybenzoic acid5-Phenylthiophene-2-carboxylic acid
Molecular Formula C₁₂H₁₀O₃SC₅H₄O₂SC₈H₈O₃C₁₁H₈O₂S
Molecular Weight ( g/mol ) 234.27[1]128.15[2]152.15204.25[3]
Melting Point (°C) 209-210[2]125-127[2]182-185184-190[3]
Boiling Point (°C) Not available260[2]275Not available
pKa Not availableNot available4.37Not available
Appearance Not availableWhite solid[4]White crystalline solidOff-white crystalline solid[3]
CAS Number 116016-56-9[1]527-72-0[4]100-09-419163-24-7[3]

Spectroscopic Data

The spectroscopic profiles of these compounds provide valuable insights into their molecular structures. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

¹H and ¹³C NMR Data

5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (a derivative of the target compound)

  • ¹H NMR (600 MHz, DMSO-d₆): δ 11.19 (s, 1H), 9.33 (d, J = 1.8 Hz, 1H), 8.46 (d, J = 1.8 Hz, 1H), 8.41 (d, J = 2.4 Hz, 1H), 8.24–8.20 (m, 2H), 7.66 (d, J = 8.4 Hz, 2H), 7.33 (d, J = 8.4 Hz, 2H), 2.50 (s, 3H)[]

  • ¹³C NMR (151 MHz, DMSO-d₆): δ 160.23, 158.85, 148.89, 147.99, 142.38, 139.81, 138.32, 137.18, 135.49, 132.18, 130.39, 127.47, 113.17, 53.93[]

4-Methoxybenzoic acid

  • ¹H NMR (DMSO-d₆): δ ~12.7 (-COOH), 7.93 (Ar-H ortho to -COOH), 7.03 (Ar-H ortho to -OCH₃), 3.84 (-OCH₃)

  • ¹³C NMR (DMSO-d₆): δ 167.5 (C=O), 163.2 (Ar-C ipso to -OCH₃), 131.5 (Ar-C ortho to -COOH), 123.5 (Ar-C ipso to -COOH), 114.1 (Ar-C ortho to -OCH₃), 55.8 (-OCH₃)

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)
This compound derivative 3428, 2967, 1921, 1117, 758
Thiophene-2-carboxylic acid 1528 (C-C stretching), 1352 (C-C stretching), 1283, 1105, 1041 (C-H in-plane bending), 910, 858 (C-H out-of-plane bending), 647 (C-S stretching)
4-Methoxybenzoic acid 3300-2500 (broad, O-H stretch), 3000 (C-H stretch), 1760-1690 (C=O stretch)

Biological Activity

These compounds have been investigated for a range of biological activities, with a focus on their potential as antimicrobial and anticancer agents.

CompoundBiological ActivityQuantitative Data
This compound Potential therapeutic properties are being explored in medicinal chemistry.[1]Specific IC₅₀ or MIC values not readily available in the searched literature.
Thiophene-2-carboxylic acid Antimicrobial activity against various bacterial and fungal strains.[6]MIC values ranging from 7.8 to 500 µg/mL against different strains.[6]
4-Methoxybenzoic acid Antioxidant, anti-inflammatory, and antimicrobial activities.Specific IC₅₀ or MIC values not readily available in the searched literature.
5-Phenylthiophene-2-carboxylic acid Potential anti-inflammatory and analgesic properties.[3]Specific IC₅₀ or MIC values not readily available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling

This protocol describes the synthesis of derivatives of the target compound.

  • Reaction Setup: In an oven-dried Schlenk flask, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (1 eq.), tetrakis(triphenylphosphine)palladium (7 mol%), and 1,4-dioxane (8 mL) are added at room temperature under an inert atmosphere.

  • Addition of Reagents: After stirring for 30 minutes, the respective aryl boronic acid or pinacol ester (1.1 eq.), potassium phosphate (2 eq.), and water (2 mL) are added.

  • Reaction Conditions: The mixture is stirred at reflux for over 20 hours.

  • Work-up and Purification: The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified.[]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured spectrophotometrically. The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Visualizations

Synthesis Workflow for 5-Aryl-Thiophene-2-Carboxamides

G cluster_0 Amide Formation cluster_1 Suzuki Coupling Pyrazin-2-amine Pyrazin-2-amine Amide_Formation TiCl4, Pyridine Pyrazin-2-amine->Amide_Formation 5-bromothiophene-2-carboxylic acid 5-bromothiophene-2-carboxylic acid 5-bromothiophene-2-carboxylic acid->Amide_Formation 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide Amide_Formation->5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide Suzuki_Coupling Pd(PPh3)4, K3PO4 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide->Suzuki_Coupling Aryl boronic acid Aryl boronic acid Aryl boronic acid->Suzuki_Coupling 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide Suzuki_Coupling->5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide G UV_Stress UV_Stress p38_MAPK p38 MAPK UV_Stress->p38_MAPK Inflammatory_Response Inflammatory_Response p38_MAPK->Inflammatory_Response 4-Methoxybenzoic_acid 4-Methoxybenzoic_acid 4-Methoxybenzoic_acid->p38_MAPK

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Hazard Overview: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin, eye, and respiratory irritation.[2][3] Therefore, strict adherence to personal protective equipment (PPE) protocols and handling guidelines is mandatory.

Essential Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) ANSI-approved safety gogglesChemical-resistant nitrile glovesFully buttoned lab coatNIOSH-approved N95 respirator or higher
Dissolving and Solution Handling Chemical splash gogglesChemical-resistant nitrile glovesFully buttoned lab coatUse within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor cartridges
Waste Disposal Chemical splash gogglesChemical-resistant nitrile glovesFully buttoned lab coatUse within a certified chemical fume hood

Note: Always inspect gloves for any signs of degradation or puncture before use.[4] Remove and replace contaminated gloves immediately, washing hands thoroughly after removal.[5][6]

Operational Plan: Step-by-Step Handling Procedures

Following a standardized workflow minimizes the risk of exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE gather_mats Assemble Materials (Chemical, Solvents, Glassware) don_ppe Don Appropriate PPE gather_mats->don_ppe Proceed to Handling weigh Weigh Solid in Fume Hood dissolve Dissolve in Solvent conduct_exp Conduct Experiment decontaminate Decontaminate Glassware and Surfaces conduct_exp->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Labeled Container doff_ppe Doff PPE in Correct Order wash_hands Wash Hands Thoroughly

Figure 1. Standard workflow for handling this compound.

1. Preparation:

  • Designate a specific work area, preferably within a certified chemical fume hood, for handling the compound.[5]

  • Assemble all necessary materials, including the chemical, solvents, glassware, and spill kit.

  • Gather and inspect all required PPE as specified in the table above.

2. Handling:

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the desired amount of the solid acid, minimizing the creation of dust.[7]

  • Dissolving: Add the solvent to the solid in the fume hood. Ensure the container is appropriately sized to prevent splashing. If heating is required, use a flameless heat source.[8]

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[1] Seek immediate medical attention.

Disposal Plan: Managing Chemical Waste

Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Collection:

  • All solid waste, including contaminated gloves, wipes, and weighing paper, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic acids.[5] Do not mix with incompatible waste streams such as bases or oxidizers.[5]

Container Labeling and Storage:

  • Waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Harmful," "Irritant").

  • Store waste containers in a designated, well-ventilated secondary containment area away from heat sources until they are collected for disposal by environmental health and safety personnel.[5]

Spill Management:

  • In the event of a small spill, wear the appropriate PPE (see table).

  • Cover the spill with an absorbent material suitable for organic compounds.

  • Carefully sweep or scoop the absorbed material into a hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.